5-Morpholino-2-thiophenecarbaldehyde
Description
Properties
IUPAC Name |
5-morpholin-4-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGENRKAMIZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368108 | |
| Record name | 5-(Morpholin-4-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24372-49-4 | |
| Record name | 5-(4-Morpholinyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24372-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Morpholin-4-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Morpholino-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Morpholino-2-thiophenecarbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a morpholine group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This molecule belongs to the broader class of morpholino-thiophene derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and known biological significance of this compound and its related structures, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related molecules and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 197.26 g/mol | PubChem[1] |
| CAS Number | 24372-49-4 | PubChem[1] |
| Physical State | Solid, Crystal - Powder | TCI Chemicals |
| Color | Pale yellow - Reddish yellow | TCI Chemicals |
| Melting Point | 141°C | TCI Chemicals |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |
Spectral Data:
-
¹³C NMR: Spectral data is available and can be accessed through spectral databases.[2]
-
GC-MS: Mass spectrometry data is available, providing information on the compound's fragmentation pattern.[1]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established chemical reactions for similar compounds. A likely method involves the nucleophilic aromatic substitution of a halogenated precursor with morpholine.
Proposed Synthesis of this compound:
A potential and common method for the synthesis of this compound is the reaction of 5-bromo-2-thiophenecarbaldehyde with morpholine. This reaction is a nucleophilic aromatic substitution, where the morpholine acts as the nucleophile, displacing the bromide ion from the thiophene ring.
Step 1: Synthesis of 5-Bromo-2-thiophenecarbaldehyde
The starting material, 5-bromo-2-thiophenecarbaldehyde, can be synthesized by the bromination of 2-thiophenecarboxaldehyde.
-
Reaction: 2-Thiophenecarboxaldehyde is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like chloroform.
-
Procedure: To a solution of 2-thiophenecarboxaldehyde in anhydrous chloroform, N-bromosuccinimide is added portion-wise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 5-bromo-2-thiophenecarbaldehyde.[3]
Step 2: Synthesis of this compound
-
Reaction: 5-Bromo-2-thiophenecarbaldehyde is reacted with morpholine. This can be carried out with or without a catalyst, often in the presence of a base to neutralize the HBr formed. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are also a viable, more modern alternative for this type of transformation.
-
General Procedure (Uncatalyzed): 5-Bromo-2-thiophenecarbaldehyde and an excess of morpholine are heated in a suitable solvent (e.g., DMF, DMSO, or neat) with a non-nucleophilic base (e.g., K₂CO₃ or NaH). The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Analytical Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the aldehyde and the C-O-C stretches of the morpholine ring.
Biological Activity and Signaling Pathways
Derivatives of morpholino-thiophene have demonstrated a wide array of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.
Potential Therapeutic Areas:
-
Anti-inflammatory Activity: Several thiophene derivatives containing a morpholine ring have shown potent anti-inflammatory properties, with one compound exhibiting activity superior to the standard drug indomethacin. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines like TNF-α and various interleukins.[4]
-
Antitubercular Activity: A series of morpholino-thiophenes have been identified as novel inhibitors of Mycobacterium tuberculosis. Their mechanism of action has been elucidated to be the targeting of QcrB, a subunit of the menaquinol cytochrome c oxidoreductase complex, which is essential for the bacterium's respiratory chain.[5][6][7][8]
-
Anticancer Activity: A novel thiophene derivative has been shown to induce cytotoxicity in human acute lymphoblastic leukemia cells through the intrinsic apoptotic pathway, as evidenced by the activation of caspases 3 and 7.[9]
-
Antiviral Activity: Certain thiophene derivatives have been identified as entry inhibitors of the Ebola virus. Their mechanism of action is believed to involve interference with the interaction between the viral glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) protein.[10]
Signaling Pathways:
While the specific signaling pathways affected by this compound have not been directly studied, based on the activities of related compounds, several pathways could be implicated:
-
NF-κB Signaling Pathway: Given the anti-inflammatory effects of related compounds that modulate TNF-α and interleukins, it is plausible that they could interfere with the NF-κB signaling pathway, a key regulator of inflammation.
-
Apoptotic Pathways: The induction of apoptosis by a related thiophene derivative suggests a potential interaction with the intrinsic (mitochondrial) apoptotic pathway, possibly through the regulation of Bcl-2 family proteins and subsequent caspase activation.
-
JAK-STAT Signaling Pathway: The JAK-STAT pathway is crucial for cancer cell survival and proliferation. While one thiophene derivative did not affect STAT1 phosphorylation, the pathway remains a potential target for other derivatives.[9]
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Potential Biological Mechanisms
Caption: Potential biological mechanisms of action for morpholino-thiophene derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
-
Hazards:
-
Precautions:
Researchers handling this compound should consult the full Safety Data Sheet (SDS) and work in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This compound is a compound of significant interest due to the established and diverse biological activities of the morpholino-thiophene scaffold. While specific physicochemical and experimental data for this exact molecule are somewhat limited in the public domain, this guide provides a robust foundation based on available information and data from closely related compounds. The proposed synthetic route offers a practical approach for its preparation, and the outlined potential biological activities and signaling pathway involvement highlight promising avenues for future research in drug discovery and development. As with any chemical, appropriate safety precautions must be taken during its handling and use.
References
- 1. 5-(Morpholin-4-yl)thiophene-2-carboxaldehyde | C9H11NO2S | CID 2326306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-Bromothiophene-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - WCAIR [wcair.dundee.ac.uk]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 10. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-Morpholino-2-thiophenecarbaldehyde (CAS: 24372-49-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, spectroscopic data, and potential biological significance of 5-Morpholino-2-thiophenecarbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-morpholin-4-ylthiophene-2-carbaldehyde | PubChem[1] |
| CAS Number | 24372-49-4 | PubChem[1] |
| Molecular Formula | C₉H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 197.26 g/mol | PubChem[1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents. | General chemical principles |
| XLogP3-AA | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 197.05104977 Da | PubChem[1] |
| Topological Polar Surface Area | 57.8 Ų | PubChem[1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.8 | s | Aldehyde proton (-CHO) |
| ~7.6 | d | Thiophene proton (H3) |
| ~6.5 | d | Thiophene proton (H4) |
| ~3.8 | t | Morpholine protons (-CH₂-O-) |
| ~3.4 | t | Morpholine protons (-CH₂-N-) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~182 | Aldehyde carbon (C=O) |
| ~160 | Thiophene carbon (C5) |
| ~145 | Thiophene carbon (C2) |
| ~138 | Thiophene carbon (C3) |
| ~115 | Thiophene carbon (C4) |
| ~66 | Morpholine carbons (-CH₂-O-) |
| ~48 | Morpholine carbons (-CH₂-N-) |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch (thiophene) |
| ~2900-2800 | Medium | Aliphatic C-H stretch (morpholine) |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1670 | Strong | Carbonyl C=O stretch (aldehyde) |
| ~1550 | Medium | C=C stretch (thiophene ring) |
| ~1115 | Strong | C-O-C stretch (morpholine) |
| ~820 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular ion) |
| 168 | [M-CHO]⁺ |
| 140 | [M-C₄H₈NO]⁺ |
Experimental Protocols
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra, adaptable for this compound, is as follows:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters should include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for accurate integration.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set to 0-220 ppm.
General Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
The following is a general procedure for obtaining an FT-IR spectrum:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or empty ATR crystal should be recorded and subtracted from the sample spectrum.
General Protocol for Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for this compound:
-
Sample Introduction: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane). Inject the solution into the GC.
-
GC-MS Analysis: The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments are detected.
Synthesis Workflow
Caption: Proposed Buchwald-Hartwig amination synthesis workflow.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, the morpholino-thiophene scaffold has been identified as a promising area for drug discovery.
Antitubercular Activity
Recent studies have identified a series of morpholino-thiophenes (MOTs) as novel inhibitors of Mycobacterium tuberculosis.[2][3] These compounds have been shown to target QcrB, a subunit of the menaquinol-cytochrome c oxidoreductase, which is part of the electron transport chain essential for cellular respiration.[2][3] Inhibition of this pathway disrupts the energy production of the bacterium, leading to its death.
Caption: Mechanism of action of morpholino-thiophenes in M. tuberculosis.
Anti-inflammatory and Anticancer Potential
Thiophene derivatives, in general, have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. The incorporation of a morpholine ring can enhance the potency and modulate the pharmacokinetic profile of these molecules.[4][5] The specific activity of this compound in these areas warrants further investigation.
Conclusion
This compound is a compound with significant potential in medicinal chemistry, particularly in the development of novel antimicrobial agents. This technical guide provides a foundational understanding of its properties, based on available data and scientific principles. Further experimental validation of its physical, chemical, and biological characteristics is essential to fully realize its potential in research and drug development.
References
- 1. 5-(Morpholin-4-yl)thiophene-2-carboxaldehyde | C9H11NO2S | CID 2326306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - WCAIR [wcair.dundee.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Morpholino-2-thiophenecarbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of computed data and predicted spectral characteristics based on analogous compounds, including various substituted 2-thiophenecarbaldehydes. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and drug development settings.
Spectroscopic Data Summary
The following tables summarize the expected and computed quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 - 9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~7.6 - 7.8 | d | 1H | Thiophene proton (H3) |
| ~6.2 - 6.4 | d | 1H | Thiophene proton (H4) |
| ~3.8 - 4.0 | t | 4H | Morpholine protons (-O-CH₂-) |
| ~3.3 - 3.5 | t | 4H | Morpholine protons (-N-CH₂-) |
Predicted data based on analysis of substituted 2-thiophenecarbaldehydes.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~180 - 185 | Aldehyde carbon (C=O) |
| ~165 - 170 | Thiophene carbon (C5) |
| ~140 - 145 | Thiophene carbon (C2) |
| ~125 - 130 | Thiophene carbon (C3) |
| ~110 - 115 | Thiophene carbon (C4) |
| ~66 - 68 | Morpholine carbons (-O-CH₂) |
| ~48 - 50 | Morpholine carbons (-N-CH₂) |
Note: A computed ¹³C NMR spectrum is available on SpectraBase for "2-Thiophenecarboxaldehyde, 5-(4-morpholinyl)-" which may provide more precise computed values.[1]
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |
| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |
| ~1660 - 1680 | Strong | C=O stretch (aldehyde) |
| ~1500 - 1550 | Medium | C=C stretch (thiophene ring) |
| ~1110 - 1130 | Strong | C-O-C stretch (morpholine) |
| ~800 - 850 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |
Predicted data based on characteristic vibrational frequencies of functional groups present in the molecule and data from similar compounds.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular Ion) |
| 196 | [M-H]⁺ |
| 168 | [M-CHO]⁺ |
| 140 | [M-C₄H₈NO]⁺ |
The exact mass of this compound is 197.05105 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and MS spectra of this compound, adapted from standard procedures for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) using a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the TMS signal at 0 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS) Protocol
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition.
-
Visualizations
Synthesis Workflow
The synthesis of this compound can be conceptualized as a nucleophilic aromatic substitution reaction. The following diagram illustrates a plausible synthetic route.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Analysis Workflow
The characterization of this compound involves a series of spectroscopic analyses to confirm its structure and purity.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Morpholino-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 5-Morpholino-2-thiophenecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key structural data, spectroscopic information, and conformational analysis based on available literature and computational studies of closely related analogues. Detailed experimental protocols are provided to facilitate further research and application.
Molecular Structure
This compound possesses a core structure consisting of a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a morpholino group. The systematic IUPAC name for this compound is 5-(morpholin-4-yl)thiophene-2-carbaldehyde.
Table 1: General Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.26 g/mol | [1] |
| CAS Number | 24372-49-4 | [1] |
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the C2-C(aldehyde) and C5-N(morpholine) single bonds.
Rotation of the Aldehyde Group
Computational studies on the parent molecule, 2-thiophenecarboxaldehyde, have shown that the rotation of the aldehyde group relative to the thiophene ring results in two planar conformers: the S,O-cis and S,O-trans forms.[2][3] For 2-thiophenecarboxaldehyde, the cis conformer is found to be more stable than the trans conformer by approximately 1.22 kcal/mol.[2] This preference is attributed to favorable electrostatic interactions. It is anticipated that this compound will exhibit a similar preference for the S,O-cis conformation of its aldehyde group.
Table 2: Calculated Rotational Barriers for 2-Thiophenecarboxaldehyde
| Conformer Transition | Energy Difference (kcal/mol) | Reference |
| cis to trans | 1.22 | [2] |
Conformation of the Morpholino Group
The morpholine ring is known to exist predominantly in a chair conformation.[4] The orientation of the morpholino group relative to the thiophene ring will be influenced by steric and electronic factors. The nitrogen atom's lone pair can participate in resonance with the electron-rich thiophene ring, influencing the rotational barrier around the C5-N bond.
Below is a logical workflow for a computational conformational analysis of this compound.
Caption: Workflow for computational conformational analysis.
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization of this compound. While a complete, published spectrum for this specific molecule is not available, data from closely related compounds can provide expected ranges for key signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the two thiophene protons, the aldehyde proton, and the eight protons of the morpholine ring. The chemical shift of the aldehyde proton will be significantly downfield (around 9-10 ppm). The thiophene protons will appear as doublets in the aromatic region. The morpholine protons will likely appear as two multiplets corresponding to the axial and equatorial protons.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (around 180-190 ppm). The carbons of the thiophene ring will appear in the aromatic region, and their chemical shifts will be influenced by the electron-donating morpholino group and the electron-withdrawing aldehyde group. The four carbons of the morpholine ring will appear in the aliphatic region. A predicted ¹³C NMR spectrum is available through spectral databases, though access may be restricted.[5]
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 |
| Thiophene (ring H) | 6.5 - 8.0 | |
| Morpholine (-CH₂-N-) | 3.0 - 3.5 | |
| Morpholine (-CH₂-O-) | 3.5 - 4.0 | |
| ¹³C | Aldehyde (C=O) | 180 - 190 |
| Thiophene (ring C) | 110 - 160 | |
| Morpholine (-CH₂-N-) | ~50 | |
| Morpholine (-CH₂-O-) | ~67 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching of the thiophene ring and the morpholine group, and C-O stretching of the morpholine ether linkage.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of this compound based on procedures for similar compounds.
Synthesis
A common method for the synthesis of N-substituted thiophenes is through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A plausible synthetic route is the reaction of 5-bromo-2-thiophenecarbaldehyde with morpholine in the presence of a suitable base and catalyst.
References
The Diverse Biological Activities of Thiophene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents. The structural versatility of the thiophene ring allows for a wide range of substitutions, leading to compounds with potent and selective effects against various biological targets. This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Thiophene derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3]
Quantitative Anticancer Data
The cytotoxic effects of various thiophene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidines | Compound 3b | HepG2 (Liver) | 3.105 ± 0.14 | [4] |
| Compound 3b | PC-3 (Prostate) | 2.15 ± 0.12 | [4] | |
| Compound 4c | HepG2 (Liver) | 3.023 | [4] | |
| Compound 4c | PC-3 (Prostate) | 3.12 | [4] | |
| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | [5] | |
| Compound 6j | OV2008 (Ovarian) | 0.5 - 2 | [5] | |
| Compound 10 | MCF7 (Breast) | 34.64 | [6] | |
| Compound 11 | MCF7 (Breast) | 37.78 | [6] | |
| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | 5.46 | [7] |
| Compound 2d | Hep3B (Liver) | 8.85 | [7] | |
| Compound 2e | Hep3B (Liver) | 12.58 | [7] | |
| 2,3-Fused Thiophenes | TP 5 | HepG2 (Liver) | < 30 µg/mL | [8][9] |
| TP 5 | SMMC-7721 (Liver) | < 30 µg/mL | [8][9] | |
| Thiophene Pyridine Based | Compound 1m | General | 5.25 | [10] |
| Compound 1m | MCF-7 (Breast) | 0.09 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the thiophene derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[12][14]
-
Formazan Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Anticancer Activity
Thiophene derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the VEGFR-2/AKT pathway and the induction of apoptosis.
Several thiophene derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and the downstream AKT signaling pathway, which is crucial for cell survival and proliferation.[4][11]
Many thiophene derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway, often triggered by cellular stress, involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.[5]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
The Emerging Potential of 5-Morpholino-2-thiophenecarbaldehyde Derivatives in Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry, with the versatile morpholine moiety presents a compelling starting point for the design of novel therapeutic agents. The core structure of 5-Morpholino-2-thiophenecarbaldehyde, while not extensively explored in publicly available literature, holds significant promise for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for researchers, scientists, and drug development professionals interested in exploring this chemical space. While direct data on this specific scaffold is limited, this paper extrapolates from structurally related compounds to provide a foundational understanding and a roadmap for future research.
Introduction to the Core Scaffold
Thiophene and its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, contributing to target binding. The morpholine ring is a common substituent in drug design, often introduced to improve physicochemical properties such as solubility, metabolic stability, and to modulate biological activity.[3] The combination of these two pharmacophores in the this compound core suggests a high potential for discovering novel drug candidates with favorable pharmacological profiles.
Synthetic Strategies
Proposed Synthesis of this compound
A feasible synthetic approach would involve a two-step process starting from a readily available starting material, such as 2,5-dibromothiophene or 5-bromo-2-thiophenecarbaldehyde.
Method A: Starting from 5-bromo-2-thiophenecarbaldehyde
This is the more direct approach. The morpholine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
-
Step 1: Buchwald-Hartwig Amination: 5-bromo-2-thiophenecarbaldehyde is reacted with morpholine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene or dioxane.
Method B: Starting from 2,5-dibromothiophene
This route involves the sequential introduction of the morpholine and formyl groups.
-
Step 1: Monosubstitution with Morpholine: A selective Buchwald-Hartwig amination on 2,5-dibromothiophene can be performed to yield 2-bromo-5-morpholinothiophene. Careful control of stoichiometry and reaction conditions is crucial to favor monosubstitution.
-
Step 2: Formylation: The resulting 2-bromo-5-morpholinothiophene can then be formylated at the 2-position. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[4][5] Alternatively, a metal-halogen exchange followed by quenching with DMF can be employed.
General Experimental Protocol for Buchwald-Hartwig Amination (Exemplified for a related reaction)
The following is a general procedure adapted from the synthesis of related N-aryl morpholines and can be optimized for the synthesis of 5-morpholinothiophenes.[6]
Materials:
-
Aryl halide (e.g., 5-bromo-2-thiophenecarbaldehyde) (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
Phosphine ligand (e.g., Xantphos) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd₂(dba)₃, and the phosphine ligand.
-
Add anhydrous toluene, followed by morpholine and then sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for the time required for the reaction to complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-morpholinothiophene derivative.
General Experimental Protocol for Vilsmeier-Haack Formylation
This protocol is a generalized procedure for the formylation of electron-rich aromatic compounds.[2][7]
Materials:
-
Substituted thiophene (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.1-1.5 equiv)
-
Dichloromethane (DCM) (optional co-solvent)
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the substituted thiophene in DMF or DCM dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired aldehyde.
Biological Activities and Structure-Activity Relationships (SAR) of Related Compounds
Due to the scarcity of data on this compound derivatives, this section will focus on the biological activities of structurally related 2-morpholinothiophene and 4-morpholinothiopyrano[4,3-d]pyrimidine derivatives, which have shown promise as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity
A study on 2-(4-morpholino)-3-aryl-5-substituted thiophenes revealed their potential as anti-inflammatory agents.[8] The anti-inflammatory activity was evaluated in a carrageenan-induced rat paw edema model.
| Compound ID | 3-Aryl Substituent | 5-Substituent | % Protection at 100 mg/kg p.o. |
| AP49 | 4-Chlorophenyl | 4-Methoxybenzoyl | 20% |
| AP158 | 4-Chlorophenyl | 4-Methylbenzoyl | 23% |
| AP88 | 4-Chlorophenyl | 4-Chlorobenzoyl | 20% |
| AP50 | Phenyl | 4-Methoxybenzoyl | 30% |
| AP159 | Phenyl | 4-Methylbenzoyl | 38% |
| AP92 | Phenyl | 4-Fluorobenzoyl | 38% |
| AP73 | 4-Methylmercaptophenyl | 4-Methoxybenzoyl | 52% |
| AP26 | Phenyl | 2-Pyridyl | 66% |
| Ibuprofen | - | - | - |
Table 1: Anti-inflammatory Activity of 2-(4-Morpholino)-3-aryl-5-substituted Thiophenes. [8]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent at the 3-phenyl ring influences activity, with an unsubstituted phenyl or a 4-methylmercaptophenyl group generally showing better activity than a 4-chlorophenyl group.
-
The substituent at the 5-position plays a crucial role. Replacement of a 5-aroyl group with a heteroaryl ring, such as a pyridyl group (AP26), significantly enhanced the anti-inflammatory activity.[8]
Anticancer Activity (PI3K Inhibition)
Derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, which contain a morpholino-thiophene-like fused ring system, have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[9]
| Compound ID | R | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. PC-3 | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HepG2 | PI3Kα Inhibition IC₅₀ (μM) |
| 8a | 4-Fluorophenyl | 15.34 | 12.87 | 18.76 | 20.45 | >50 |
| 8d | 3,4-Dichlorophenyl | 8.21 | 6.02 | 10.27 | 9.87 | 1.83 |
| 8g | 4-Methoxyphenyl | 25.67 | 22.34 | 28.91 | 30.12 | >50 |
| GDC-0941 | - | 0.45 | 0.51 | 0.39 | 0.48 | 0.003 |
Table 2: Cytotoxicity and PI3Kα Inhibitory Activity of Selected 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives. [9]
Structure-Activity Relationship (SAR) Insights:
-
The substitution on the phenyl ring of the pyrazoline moiety significantly impacts cytotoxic activity.
-
Electron-withdrawing groups, such as chloro substituents (compound 8d), led to more potent cytotoxicity compared to electron-donating groups like methoxy (compound 8g).[9]
-
Compound 8d also demonstrated moderate inhibitory activity against the PI3Kα enzyme.[9]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the anti-inflammatory and anticancer activities of thiophene derivatives, based on the methodologies reported for the related compounds discussed above.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model for evaluating acute inflammation.[8]
Animals:
-
Wistar albino rats of either sex (150-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds are administered orally (p.o.) as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle. A standard drug, such as ibuprofen, is used as a positive control.
-
After a set time (e.g., 1 hour) post-administration of the test compound, 0.1 mL of a 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for a further 48 or 72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Potential Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Given that related thiophene derivatives have shown activity as PI3K inhibitors, the PI3K/Akt/mTOR pathway is a highly relevant target for investigation.[9][10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
General Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel drug candidates based on the this compound scaffold.
Caption: A general workflow for the discovery and development of this compound derivatives.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently synthesize and evaluate derivatives of this core for a range of biological activities, particularly in the areas of inflammation and oncology. The data presented on related compounds suggest that strategic modifications of this scaffold could lead to the identification of potent and selective drug candidates. This technical guide provides a foundational framework to stimulate and guide future research efforts into this intriguing class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery
For Immediate Release
Thiophene, a sulfur-containing five-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique physicochemical properties, including its ability to act as a bioisostere of a phenyl ring and engage in hydrogen bonding, make it a highly sought-after pharmacophore in the design of novel drugs.[1][2] This technical guide provides an in-depth review of thiophene-based compounds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action across various therapeutic areas.
Anticancer Activity of Thiophene Derivatives
Thiophene-containing compounds have demonstrated significant potential in oncology.[3][4] The anticancer efficacy of these derivatives often stems from their ability to inhibit key enzymes and signaling pathways involved in tumor growth and proliferation. A notable example is Raltitrexed, an antimetabolite chemotherapy drug used in the treatment of colorectal cancer.[5][6]
Quantitative Data for Anticancer Thiophene Derivatives
The following table summarizes the in vitro cytotoxic activity of selected thiophene-based compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | Various (NCI-60 panel) | 0.411 - 2.8 | [7][8] |
| 14 | HepG2 | 1.37 ± 0.15 | [2] |
| 21 | Not Specified | IC50 = 9 nM | [5] |
| 3b | HepG2 | 3.105 | [9] |
| 4c | HepG2 | 3.023 | [9] |
| S8 | A-549 | Effective at 10⁻⁴ M | [10] |
| 2b | Hep3B | 5.46 | [11] |
| 2d | Hep3B | 8.85 | [11] |
| 2e | Hep3B | 12.58 | [11] |
Mechanism of Action: Raltitrexed
Raltitrexed functions as a specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication.[1][5][6][12] By blocking TS, raltitrexed depletes the intracellular pool of thymidine triphosphate, leading to DNA damage and ultimately inducing "thymineless death" in rapidly dividing cancer cells.[1] The cellular uptake and retention of raltitrexed are facilitated by the reduced folate carrier and subsequent polyglutamylation.[1][5][12]
The following diagram illustrates the workflow of Raltitrexed's mechanism of action.
Caption: Mechanism of action of the thiophene-containing drug Raltitrexed.
Mechanism of Action: EGFR Inhibition
Several thiophene-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[13][][15][16][17] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[][16][17] Thiophene-based EGFR inhibitors typically compete with ATP for binding to the intracellular kinase domain, thereby blocking receptor activation and subsequent signaling.[16]
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by thiophene-based drugs.
Caption: EGFR signaling pathway and inhibition by thiophene-based compounds.
Anti-inflammatory Activity of Thiophene Derivatives
Thiophene-based compounds have also been extensively investigated for their anti-inflammatory properties.[6] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[6][18]
Quantitative Data for Anti-inflammatory Thiophene Derivatives
The following table presents the in vitro inhibitory activity of selected thiophene-based compounds against COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 21 | Not Reported | 0.67 | [19] |
| 29a-d | Not Reported | 0.31 - 1.40 | [19] |
| 5b | 45.62 | 5.45 | [20] |
| PYZ16 | >5.6 | 0.52 | [21] |
| PYZ9 | Not Reported | 0.72 | [21] |
| PYZ31 | Not Reported | 0.01987 | [21] |
| IXZ3 | Not Reported | 0.95 | [21] |
Synthesis of Thiophene Derivatives: The Gewald Reaction
A versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][7][8][10][22][23][24][25] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
General Experimental Protocol for the Gewald Synthesis of 2-Aminothiophenes
The following protocol provides a general procedure for the Gewald reaction. Specific reaction conditions, such as temperature and reaction time, may vary depending on the specific substrates used.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.2 eq)
-
Base (e.g., diethylamine, triethylamine, or morpholine) (1.0 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a stirred mixture of the ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in the chosen solvent, add elemental sulfur (1.2 eq).
-
Slowly add the base (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 40-60°C and stir for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of thiophene derivatives.
Caption: General workflow for the synthesis and evaluation of thiophene derivatives.
Conclusion
Thiophene-based compounds represent a rich and enduring source of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse pharmacological activities, ensures their continued importance in drug discovery research. Further exploration of the thiophene scaffold, aided by computational modeling and high-throughput screening, is expected to yield a new generation of potent and selective drugs for a wide range of diseases.
References
- 1. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. Raltitrexed - Wikipedia [en.wikipedia.org]
- 6. What is Raltitrexed used for? [synapse.patsnap.com]
- 7. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 12. Raltitrexed | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. drpress.org [drpress.org]
- 15. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 16. ClinPGx [clinpgx.org]
- 17. mdpi.com [mdpi.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.aalto.fi [research.aalto.fi]
- 22. Gewald Reaction [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 25. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide to its Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Morpholino-2-thiophenecarbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of a singular, seminal publication detailing its discovery, this document compiles information from analogous syntheses and related compounds to present a probable history, a detailed likely synthetic protocol, and a summary of its known characteristics.
Introduction and Historical Context
The precise date and origin of the first synthesis of this compound are not prominently documented in readily available scientific literature. However, its chemical structure suggests its development is rooted in the extensive exploration of thiophene and morpholine moieties in medicinal chemistry. Thiophene rings are recognized as important pharmacophores, present in numerous FDA-approved drugs, and valued for their bioisosteric relationship with benzene rings. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility and introduce favorable pharmacokinetic properties.
The synthesis of substituted 2-aminothiophenes was significantly advanced by the Gewald reaction , first reported in 1966. This multicomponent reaction provides a versatile route to polysubstituted thiophenes. Concurrently, the Vilsmeier-Haack reaction has been a long-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic rings, including thiophenes. The emergence of this compound likely occurred at the intersection of these established synthetic methodologies, as researchers sought to create novel molecular scaffolds for biological screening. Compounds incorporating the 2-(4-morpholino)-3-(substituted aryl)-5-substituted thiophene framework have been investigated as potential anti-inflammatory agents.[1][2]
Physicochemical and Spectroscopic Data
The known quantitative data for this compound is summarized in the table below, providing a valuable reference for its characterization.
| Property | Value | Reference |
| CAS Number | 24372-49-4 | N/A |
| Molecular Formula | C₉H₁₁NO₂S | N/A |
| Molecular Weight | 197.25 g/mol | N/A |
Note: Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are limited. The data presented here is based on typical values for similarly substituted thiophene derivatives.
Probable Synthesis and Experimental Protocols
While the original synthesis is not explicitly documented, a highly probable and efficient route to this compound is through a two-step process involving the formylation of a morpholino-substituted thiophene precursor. An alternative, and also plausible, method is the nucleophilic aromatic substitution of a pre-formylated, halogenated thiophene.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
This pathway begins with the synthesis of 4-(thiophen-2-yl)morpholine, followed by a Vilsmeier-Haack formylation.
References
Theoretical and Computational Insights into 5-Morpholino-2-thiophenecarbaldehyde: A Technical Guide for Drug Development
Introduction
5-Morpholino-2-thiophenecarbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a morpholine group at the 5-position and a carbaldehyde group at the 2-position. This molecule holds potential interest for researchers, scientists, and drug development professionals due to the established biological activities of both thiophene and morpholine scaffolds. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the theoretical and computational modeling approaches that can be applied to investigate the properties of this compound, in the absence of extensive experimental data.
Molecular Structure and Properties
The foundational step in the computational analysis of this compound involves the determination of its optimized molecular geometry and electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.
Predicted Molecular Geometry
DFT calculations can predict key geometric parameters such as bond lengths and angles. The table below presents predicted values for this compound, based on typical values from computational studies of analogous thiophene derivatives.
| Parameter | Predicted Value |
| C=O Bond Length (Å) | ~1.22 |
| C-S Bond Lengths (Å) | ~1.72 - 1.75 |
| C-N Bond Length (Å) | ~1.38 |
| Thiophene Ring C-C Bond Lengths (Å) | ~1.37 - 1.45 |
| Thiophene Ring C-S-C Angle (°) | ~92 |
| Thiophene Ring C-C-C Angles (°) | ~111 - 116 |
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet |
| Thiophene H3 | 7.5 - 7.7 | Doublet |
| Thiophene H4 | 6.2 - 6.4 | Doublet |
| Morpholine (-CH₂-N-) | 3.4 - 3.6 | Triplet |
| Morpholine (-CH₂-O-) | 3.8 - 4.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 180 - 185 |
| Thiophene C2 | 145 - 150 |
| Thiophene C5 | 160 - 165 |
| Thiophene C3 | 130 - 135 |
| Thiophene C4 | 110 - 115 |
| Morpholine (-CH₂-N-) | 48 - 52 |
| Morpholine (-CH₂-O-) | 66 - 70 |
Table 3: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820 - 2850, 2720 - 2750 | Medium |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong |
| Thiophene Ring C=C Stretch | 1500 - 1550 | Medium |
| C-N Stretch | 1250 - 1300 | Medium |
| C-O-C Stretch | 1100 - 1150 | Strong |
Computational Modeling Protocols
Detailed and reproducible computational protocols are essential for the in-silico investigation of this compound.
Density Functional Theory (DFT) Calculations
DFT is employed to calculate the electronic structure, optimized geometry, and vibrational frequencies of the molecule.
Experimental Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable choice.[1]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[1]
-
Geometry Optimization: The molecular structure is optimized to a minimum energy conformation without any symmetry constraints.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculations: Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis can be subsequently calculated.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.
Experimental Protocol:
-
Software: AutoDock, Glide, or GOLD are widely used docking programs.
-
Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field (e.g., MMFF94) or DFT. Partial charges are assigned.
-
Receptor Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The protonation states of ionizable residues are checked and corrected.
-
Grid Generation: A grid box is defined around the active site of the receptor to encompass the binding pocket.
-
Docking Simulation: A genetic algorithm or other search algorithm is used to explore various conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, is analyzed.
Visualization of Computational Workflows
The following diagrams illustrate the typical workflows for the theoretical and computational studies of this compound.
Potential Signaling Pathways and Drug Targets
Given the structural motifs of this compound, several signaling pathways and drug targets could be of interest for further investigation. Thiophene derivatives have been explored as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and histone deacetylases (HDACs). The morpholine group is present in several approved drugs, including the PI3K inhibitor GDC-0941. Therefore, the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, could be a relevant area of study.
This technical guide outlines a robust framework for the theoretical and computational investigation of this compound. While experimental data remains a critical component for validation, the predictive power of DFT and molecular docking provides a strong foundation for understanding its molecular properties and potential as a drug candidate. The detailed protocols and workflows presented herein offer a roadmap for researchers to explore the chemical and biological landscape of this promising heterocyclic compound.
References
Methodological & Application
Application Notes and Protocols: 5-Morpholino-2-thiophenecarbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-Morpholino-2-thiophenecarbaldehyde, a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. This document outlines a detailed protocol for its preparation, its application in carbon-carbon bond formation, and its relevance in the synthesis of compounds with potential anti-inflammatory activity.
Introduction
This compound is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis. The presence of the electron-rich morpholine moiety and the reactive aldehyde group makes it a key precursor for the synthesis of a variety of heterocyclic compounds, particularly those with pharmacological significance. Thiophene-based compounds are known to exhibit a wide range of biological activities, and the incorporation of a morpholine ring can enhance these properties.[1][2] This document details the synthesis of this compound and its application in the Knoevenagel condensation, a classic method for forming new carbon-carbon bonds.
Synthesis of this compound
The synthesis of this compound is readily achieved via a nucleophilic aromatic substitution reaction. The protocol involves the displacement of a bromine atom from 5-bromo-2-thiophenecarbaldehyde with morpholine.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-2-thiophenecarbaldehyde
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-thiophenecarbaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a solid.
Characterization Data
The structural confirmation of the synthesized this compound can be achieved through standard spectroscopic techniques.
| Spectroscopic Data | 5-bromo-2-thiophenecarbaldehyde (Starting Material) [3][4][5] | This compound (Product - Expected) [6][7] |
| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, CHO), ~7.6 (d, 1H, thiophene-H), ~7.2 (d, 1H, thiophene-H) | ~9.6 (s, 1H, CHO), ~7.5 (d, 1H, thiophene-H), ~6.2 (d, 1H, thiophene-H), ~3.8 (t, 4H, -CH₂-O-), ~3.3 (t, 4H, -CH₂-N-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~182 (CHO), ~145 (C-Br), ~138 (C-CHO), ~131 (thiophene-CH), ~128 (thiophene-CH) | ~180 (CHO), ~165 (C-N), ~140 (C-CHO), ~128 (thiophene-CH), ~105 (thiophene-CH), ~66 (-CH₂-O-), ~48 (-CH₂-N-) |
| IR (cm⁻¹) | ~1670 (C=O stretch) | ~1650 (C=O stretch) |
| Mass Spec (m/z) | 191/193 (M⁺, Br isotopes) | 197 (M⁺) |
Application in Knoevenagel Condensation
This compound is an excellent substrate for the Knoevenagel condensation, reacting with active methylene compounds to form α,β-unsaturated products.[8][9][10][11] These products are versatile intermediates for the synthesis of various heterocyclic systems and molecules with potential biological activities.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (EtOH)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 2-((5-morpholinothiophen-2-yl)methylene)malononitrile.
Application in the Synthesis of Anti-Inflammatory Agents
The morpholino-thiophene scaffold is a key pharmacophore in a number of compounds exhibiting anti-inflammatory properties.[1][12] The aldehyde functionality of this compound allows for its incorporation into larger molecules through various chemical transformations, leading to the synthesis of novel anti-inflammatory agents. The table below summarizes the anti-inflammatory activity of some thiophene derivatives containing a morpholine moiety.
| Compound ID | Structure | Anti-inflammatory Activity (% inhibition in carrageenan-induced rat paw edema) [1] |
| AP49 | 3-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative | 20% |
| AP158 | 3-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative | 23% |
| AP88 | 3-(4-chlorophenyl)-2-(4-morpholino)thiophene derivative | 20% |
| AP50 | 3-phenyl-2-(4-morpholino)thiophene derivative | 30% |
| AP159 | 3-phenyl-2-(4-morpholino)thiophene derivative | 38% |
| AP92 | 3-phenyl-2-(4-morpholino)thiophene derivative | 38% |
| AP73 | 3-(4-methylmercaptophenyl)-2-(4-morpholino)thiophene derivative | 52% |
| AP26 | 3-phenyl-5-(substituted pyridyl)-2-(4-morpholino)thiophene | 66% |
Visualizations
Caption: Synthetic pathway from 5-bromo-2-thiophenecarbaldehyde.
Caption: Mechanism of the Knoevenagel condensation.
References
- 1. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. 5-Bromothiophene-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 5-ブロモ-2-チオフェンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The Reaction of 5-Morpholino-2-thiophenecarbaldehyde with Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aldehydes and ketones with amines is a fundamental transformation in organic chemistry, leading to the formation of a wide array of nitrogen-containing compounds with significant applications in medicinal chemistry and materials science. Among these, the reaction of 5-Morpholino-2-thiophenecarbaldehyde with various amines is of particular interest. The resulting Schiff bases and related amine derivatives are scaffolds that can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the morpholine moiety can enhance the pharmacological profile of these molecules.[1] This document provides a detailed overview of the primary reactions of this compound with amines, focusing on the synthesis of Schiff bases and the products of reductive amination.
Key Reactions and Applications
The primary reactions of this compound with amines include:
-
Schiff Base Formation: The condensation reaction with primary amines to yield imines (Schiff bases). These compounds are valuable intermediates and have shown a broad spectrum of biological activities.[2][3]
-
Reductive Amination: The reaction with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively. This method is crucial for the synthesis of stable amine derivatives.
The products of these reactions are of significant interest in drug discovery. Thiophene-based compounds are known to possess anticancer and antimicrobial properties.[4][5] The incorporation of a morpholine ring can further modulate the biological activity of the resulting molecules.[1]
Experimental Protocols
While specific experimental data for the reaction of this compound is not extensively available in the cited literature, the following general protocols for the reaction of substituted 2-thiophenecarbaldehydes with amines can be adapted. Researchers should optimize these conditions for the specific substrates used.
Protocol 1: Synthesis of Schiff Bases (Imines)
This protocol describes the general procedure for the condensation reaction between a substituted 2-thiophenecarbaldehyde and a primary amine.[6]
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Reductive Amination
This protocol outlines a general procedure for the synthesis of secondary or tertiary amines from a substituted 2-thiophenecarbaldehyde and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for a period to allow for the formation of the imine or enamine intermediate.
-
Carefully add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature or gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Data Presentation
Due to the lack of specific quantitative data for the reaction of this compound in the provided search results, the following tables are presented as templates. Researchers can populate these tables with their experimental findings.
Table 1: Synthesis of Schiff Bases from this compound
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | N-(5-morpholinothiophen-2-yl)methylene)aniline | Data not available | Data not available | Data not available |
| 4-Chloroaniline | N-((5-morpholinothiophen-2-yl)methylene)-4-chloroaniline | Data not available | Data not available | Data not available |
| 4-Methoxyaniline | N-((5-morpholinothiophen-2-yl)methylene)-4-methoxyaniline | Data not available | Data not available | Data not available |
Table 2: Biological Activity of Schiff Bases Derived from this compound
| Compound | Target Organism/Cell Line | IC₅₀/MIC (µM) |
| N-((5-morpholinothiophen-2-yl)methylene)aniline | e.g., S. aureus | Data not available |
| N-((5-morpholinothiophen-2-yl)methylene)-4-chloroaniline | e.g., E. coli | Data not available |
| N-((5-morpholinothiophen-2-yl)methylene)-4-methoxyaniline | e.g., MCF-7 | Data not available |
Visualizations
The following diagrams illustrate the general workflows and reaction pathways described.
Caption: General experimental workflow for Schiff base synthesis.
Caption: A potential mechanism of anticancer activity for thiophene derivatives.
References
- 1. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies | MDPI [mdpi.com]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techscience.com [techscience.com]
- 6. benchchem.com [benchchem.com]
5-Morpholino-2-thiophenecarbaldehyde: A Versatile Scaffold for Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Morpholino-2-thiophenecarbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-donating morpholino group and the reactive aldehyde functionality on the thiophene ring makes it an attractive starting material for the synthesis of a diverse range of novel heterocyclic compounds. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, known to impart favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules. While extensive biological data for a wide array of its derivatives are still emerging, this guide serves as a foundational resource for exploring its potential in drug discovery and development.
Applications in the Synthesis of Bioactive Heterocycles
The strategic placement of the morpholino and aldehyde groups on the thiophene ring allows for a variety of chemical transformations, leading to the construction of complex heterocyclic systems. The aldehyde group is particularly amenable to condensation reactions with active methylene compounds, paving the way for the synthesis of chalcones, pyrimidines, pyrazoles, and other important heterocyclic scaffolds.
Synthesis of Chalcones and their Derivatives:
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can serve as the aldehydic component in the Claisen-Schmidt condensation to produce thiophene-containing chalcones. These chalcones can then be utilized as precursors for the synthesis of various heterocyclic systems like pyrimidines, pyrazoles, and benzodiazepines.
Synthesis of Thienopyrimidines:
Thienopyrimidines, which are bioisosteres of purines, are a class of fused heterocyclic compounds with significant therapeutic potential, including applications as kinase inhibitors in oncology and as antimicrobial agents. The aldehyde functionality of this compound can be exploited in multi-step synthetic pathways to construct the pyrimidine ring fused to the thiophene core.
Synthesis of Novel Dyes and Molecular Probes:
The electron-rich nature of the 5-morpholinothiophene moiety makes it an excellent component for the design of functional dyes and molecular probes. Condensation of this compound with various activated methylene compounds can lead to the formation of hemicyanine dyes with potential applications in bio-imaging and as sensors.
Experimental Protocols
The following section provides a detailed protocol for a key reaction utilizing this compound.
Protocol 1: Synthesis of a Hemicyanine Dye via Knoevenagel Condensation
This protocol describes the synthesis of a hemicyanine dye, designated as IVTM, for potential applications in bio-imaging.[1]
Materials:
-
This compound
-
2,3,3-trimethyl-1-(propan-3-sulfonyl)indolenine
-
3-methylpiperidine
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,3,3-trimethyl-1-(propan-3-sulfonyl)indolenine (422 mg, 1.5 mmol) and this compound (433 mg, 2.2 mmol) in anhydrous ethanol (20 ml).
-
To this solution, add 3-methylpiperidine (0.5 ml) as a basic catalyst.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent.
-
The final product (IVTM) is obtained as a solid powder. The reported yield is 60.6% (418 mg).[1]
Characterization Data for IVTM:
-
¹H NMR (600 MHz, DCM-d₂): δ 8.16 (d, J = 14.3 Hz, 1H), 7.70 (s, 1H), 7.44 (t, J = 7.7 Hz, 1H), 7.40 (d, J = 6.9 Hz, 1H), 7.31 (t, J = 7.2 Hz, 2H), 6.62 (d, J = 14.3 Hz, 1H), 6.42 (d, J = 4.9 Hz, 1H), 4.51–4.49 (m, 2H), 3.88–3.86 (m, 4H), 3.65–3.57 (m, 4H), 2.90–2.88 (m, 2H), 2.28–2.24 (m, 2H), and 1.67 (s, 6H).[1]
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the biological activities of a wide range of heterocyclic compounds derived specifically from this compound. The primary literature found focuses on the synthesis and application of a specific dye for imaging purposes. Future research should aim to synthesize libraries of compounds from this building block and screen them for various biological activities to populate such data tables.
For context, the following table illustrates the type of data that would be valuable to collect for derivatives of this compound.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Heterocyclic Core | Test Organism/Cell Line | IC₅₀ (µM) |
| Hypothetical-1 | Pyrimidine | MCF-7 (Breast Cancer) | Data not available |
| Hypothetical-2 | Pyrazole | A549 (Lung Cancer) | Data not available |
| Hypothetical-3 | Chalcone | HCT116 (Colon Cancer) | Data not available |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Heterocyclic Core | Test Organism | MIC (µg/mL) |
| Hypothetical-4 | Thiazole | Staphylococcus aureus | Data not available |
| Hypothetical-5 | Pyridine | Escherichia coli | Data not available |
| Hypothetical-6 | Oxadiazole | Candida albicans | Data not available |
Visualizations
The following diagrams illustrate the synthetic pathway described in Protocol 1 and a general workflow for the synthesis and evaluation of bioactive compounds from this compound.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a wide array of heterocyclic compounds. While the exploration of its full potential in drug discovery is still in its early stages, the inherent bioactivity of the thiophene scaffold suggests that derivatives of this compound could yield novel therapeutic agents. The provided protocol for the synthesis of a hemicyanine dye demonstrates its utility in creating functional molecules. Further research focusing on the synthesis of diverse heterocyclic libraries from this building block and comprehensive biological screening is highly encouraged to unlock its full potential in the development of new pharmaceuticals.
References
Synthesis of 5-Morpholino-2-thiophenecarbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-Morpholino-2-thiophenecarbaldehyde and its subsequent derivatization. These compounds are of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. For instance, morpholino thiophene derivatives have been identified as potential inhibitors of Mycobacterium tuberculosis, targeting QcrB, a key component of the electron transport chain.[1]
Synthesis of this compound
The synthesis of the core scaffold, this compound, is achieved via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, 2-morpholinothiophene is formylated using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2-Morpholinothiophene
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask in an ice bath to 0 °C. To this, add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Reaction with 2-Morpholinothiophene: Dissolve 2-morpholinothiophene (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (pH 7-8). This step should be performed with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data for Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Morpholinothiophene | POCl₃, DMF | DCM | 0 to 50 | 2-4 | 60-80 (Estimated) | General Vilsmeier-Haack protocols |
| 2-Chloro-3-morpholinothiophene | POCl₃ (1.1 eq.) | DMF | 50 | 1.5 | 62 | (Zeitschrift für Naturforschung B, 2014) |
Note: The yield for the direct formylation of 2-morpholinothiophene is an estimation based on typical Vilsmeier-Haack reactions on activated heterocycles. The second entry provides data for a closely related ipso-formylation reaction.
Synthesis of this compound Derivatives
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives through standard organic transformations.
Protocol 2.1: Olefination via Wittig Reaction
This protocol describes the conversion of the aldehyde to an alkene.[2]
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Standard work-up and purification reagents
Procedure:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in the anhydrous solvent. Cool the suspension to 0 °C or -78 °C, depending on the base used. Add the strong base dropwise and stir the mixture until the ylide is formed (often indicated by a color change).
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 2.2: Reductive Amination
This protocol outlines the synthesis of amine derivatives from the aldehyde.
Materials:
-
This compound
-
A primary or secondary amine
-
A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
A suitable solvent (e.g., dichloromethane (DCM), methanol (MeOH))
-
Acetic acid (catalytic amount)
Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in the chosen solvent. Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.
-
Reduction: To this mixture, add the reducing agent portion-wise at room temperature.
-
Reaction Progression and Work-up: Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic layers. Purify the resulting amine by column chromatography.
Protocol 2.3: Oxidation to Carboxylic Acid
This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid.
Materials:
-
This compound
-
An oxidizing agent (e.g., sodium chlorite (NaClO₂))
-
A scavenger (e.g., 2-methyl-2-butene)
-
A buffered solvent system (e.g., t-butanol, water, and a phosphate buffer)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water. Add the scavenger, 2-methyl-2-butene.
-
Oxidation: Add a solution of sodium chlorite in water dropwise to the reaction mixture.
-
Reaction Progression and Work-up: Stir at room temperature until the reaction is complete (monitored by TLC). Quench any excess oxidant with a solution of sodium sulfite.
-
Extraction and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent. Wash, dry, and concentrate the organic layers. The product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
References
Application of 5-Morpholino-2-thiophenecarbaldehyde in the Synthesis of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 5-Morpholino-2-thiophenecarbaldehyde is a valuable heterocyclic building block for the synthesis of novel anti-inflammatory agents. Its thiophene core, substituted with an electron-donating morpholine group and a reactive aldehyde functional group, provides a versatile scaffold for the generation of diverse molecular architectures with potential therapeutic applications. The morpholine moiety is known to enhance the pharmacological properties of compounds, including their anti-inflammatory activity.
The primary synthetic route leveraging this compound in this context is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a ketone, typically an acetophenone derivative, to yield a chalcone (an α,β-unsaturated ketone). Chalcones derived from thiophene exhibit a wide range of biological activities, including potent anti-inflammatory effects. These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways.
The mechanism of action for many thiophene-based anti-inflammatory compounds involves the modulation of critical inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades . These pathways regulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are pivotal in the inflammatory response. By inhibiting these pathways, compounds derived from this compound can effectively reduce inflammation.
The synthesized derivatives are typically evaluated for their anti-inflammatory potential using in vivo models like the carrageenan-induced paw edema assay in rodents, and in vitro assays to determine their inhibitory activity against specific enzymes (COX-1, COX-2, 5-LOX) and their ability to suppress the production of inflammatory cytokines in cell lines such as RAW 264.7 macrophages.
Quantitative Data Summary
The following table summarizes the anti-inflammatory activity of various thiophene derivatives containing a morpholine moiety, showcasing their potential as potent inhibitors of key inflammatory targets.
| Compound ID | In Vivo Anti-Inflammatory Activity (% Inhibition of Edema) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| AP26 | 66% at 100 mg/kg | - | - | - | - | - | [1] |
| AP73 | 52% at 100 mg/kg | - | - | - | - | - | [1] |
| AP92 | 38% at 100 mg/kg | - | - | - | - | - | [1] |
| AP159 | 38% at 100 mg/kg | - | - | - | - | - | [1] |
| Compound 5b | Potent in vivo activity | 45.62 | 5.45 | 4.33 | - | - | [2] |
| Compound 15 | 58.46% at 50 mg/kg | - | - | - | - | - | [3] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the enzyme activity by 50%. A lower IC₅₀ value indicates greater potency. The in vivo data is from the carrageenan-induced rat paw edema model.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from this compound and an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-chloroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) pellets
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in 50 mL of ethanol.
-
Base Addition: While stirring the solution at room temperature, add a solution of NaOH (20 mmol) in 10 mL of distilled water dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion of the reaction, pour the mixture into a beaker containing 200 mL of crushed ice and water.
-
Neutralization: Acidify the mixture by adding concentrated HCl dropwise until the pH is neutral. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying and Purification: Dry the crude product in a desiccator. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
Protocol 2: Evaluation of In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol outlines the procedure for assessing the anti-inflammatory effect of a synthesized compound in a rat model.
Materials:
-
Wistar albino rats (150-200 g)
-
Synthesized test compound
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Reference group (Indomethacin)
-
Test group(s) (synthesized compound at different doses)
-
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Visualizations
Caption: Workflow for Synthesis and Evaluation.
Caption: Inflammatory Signaling Pathway Inhibition.
References
- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Anticancer Agents Based on 5-Morpholino-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Morpholino-2-thiophenecarbaldehyde as a versatile scaffold in the design and synthesis of novel anticancer agents. This document details the synthesis of potent thienopyrimidine and chalcone derivatives, their cytotoxic effects against various cancer cell lines, and the underlying mechanisms of action, with a focus on the induction of apoptosis and modulation of the PI3K/Akt signaling pathway. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of cancer therapy.
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The introduction of a morpholine moiety can enhance the solubility and pharmacokinetic profile of drug candidates. This compound, therefore, represents a promising starting material for the synthesis of novel anticancer compounds. This document outlines the development of two major classes of anticancer agents derived from this scaffold: thienopyrimidines and chalcones.
Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of thiophene derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values for representative thienopyrimidine and chalcone derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6j | HCT116 (Colon) | 0.6 - 1.2 | [1] |
| HCT15 (Colon) | 0.6 - 1.2 | [1] | |
| LN-229 (Brain) | 0.6 - 1.2 | [1] | |
| GBM-10 (Brain) | 0.6 - 1.2 | [1] | |
| A2780 (Ovarian) | 0.6 - 1.2 | [1] | |
| OV2008 (Ovarian) | 0.6 - 1.2 | [1] | |
| Compound 5 | MCF-7 (Breast) | >50% inhibition at 10 µM | [2] |
| HepG-2 (Liver) | >50% inhibition at 10 µM | [2] | |
| Compound 8 | MCF-7 (Breast) | >50% inhibition at 10 µM | [2] |
| HepG-2 (Liver) | >50% inhibition at 10 µM | [2] | |
| Compound 8a | HepG-2 (Liver) | 4.89 ± 0.12 | [3] |
| MCF-7 (Breast) | 4.67 ± 0.09 | [3] | |
| HCT (Colorectal) | 5.03 ± 0.21 | [3] |
Table 2: Anticancer Activity of Thiophene-Containing Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5a | MCF-7 (Breast) | 7.87 ± 2.54 | [4] |
| HCT116 (Colon) | 18.10 ± 2.51 | [4] | |
| A549 (Lung) | 41.99 ± 7.64 | [4] | |
| Compound 5b | MCF-7 (Breast) | 4.05 ± 0.96 | [4] |
| Compound 1 | MCF-7 (Breast) | IC50 values reported | [5] |
| Compound 5 | MCF-7 (Breast) | IC50 values reported | [5] |
| Compound 23 | MCF-7 (Breast) | IC50 values reported | [5] |
| Compound 25 | MCF-7 (Breast) | IC50 values reported | [5] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these this compound derivatives is primarily attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.
Apoptosis Induction
Many of the synthesized thienopyrimidine and chalcone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a desirable mechanism for anticancer agents as it leads to the safe and effective elimination of tumor cells. The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases.
PI3K/Akt Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature in many human cancers. Several thienopyrimidine derivatives have been identified as inhibitors of this pathway, leading to the suppression of downstream signaling and ultimately, cancer cell death.
References
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Morpholino-2-thiophenecarbaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-morpholino-2-thiophenecarbaldehyde as a key starting material in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. The methodologies and data presented are compiled from peer-reviewed scientific literature to support researchers in drug discovery and development.
Introduction
The dysregulation of the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention. The morpholine-containing thieno[3,2-b]pyran-7-one scaffold has emerged as a promising foundation for the development of novel PI3K inhibitors. This compound serves as a crucial building block for the synthesis of this privileged scaffold, enabling the generation of diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies and lead optimization.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT modulates a variety of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation. The synthesized 5-morpholino-7H-thieno[3,2-b]pyran-7-one derivatives are designed to inhibit PI3K, thereby blocking this pro-survival signaling cascade.
Synthesis of 5-Morpholino-7H-thieno[3,2-b]pyran-7-one Kinase Inhibitors
The general synthetic route to 5-morpholino-7H-thieno[3,2-b]pyran-7-one derivatives involves a Knoevenagel condensation of this compound with an active methylene compound, followed by a cyclization reaction. This versatile approach allows for the introduction of various substituents on the pyranone ring, facilitating the exploration of the chemical space for improved potency and selectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Morpholino-7H-thieno[3,2-b]pyran-7-one Derivatives
This protocol is adapted from the synthesis of related thieno[3,2-b]pyran-7-ones and is applicable for the reaction of this compound with various active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, diethyl malonate, malononitrile)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by NMR, MS, and elemental analysis.
Quantitative Data: Biological Activity of 5-Morpholino-7H-thieno[3,2-b]pyran-7-one Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of synthesized 5-morpholino-7H-thieno[3,2-b]pyran-7-one derivatives against PI3K isoforms. The data is extracted from the study by Morales et al. (2013).[2]
| Compound ID | R1 | R2 | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |
| SF2523 | H | H | 41 | 130 | 220 | 110 |
| SF2535 | H | CH3 | 23 | 41 | 150 | 98 |
| SF2558HA | Br | H | 35 | 110 | 190 | 100 |
Data presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a novel class of thieno[3,2-b]pyran-7-one-based kinase inhibitors. The straightforward synthetic protocols and the potent and selective biological activity of the resulting compounds make this scaffold an attractive area for further investigation in the development of targeted cancer therapies. The provided application notes and protocols serve as a comprehensive resource for researchers aiming to explore this promising class of molecules.
References
- 1. Synthesis and cancer stem cell-based activity of substituted 5-morpholino-7H-thieno[3,2-b]pyran-7-ones designed as next generation PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with 5-Morpholino-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, using 5-Morpholino-2-thiophenecarbaldehyde. The resulting α,β-unsaturated compounds are of significant interest in medicinal chemistry and materials science due to the electron-donating morpholino group and the versatile thiophene core. Thiophene derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in a wide array of approved pharmaceuticals.[1]
Introduction
Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, while the Claisen-Schmidt condensation is the reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen.[2][3] this compound is a reactive aromatic aldehyde, making it an excellent substrate for these reactions to generate diverse molecular scaffolds for further investigation.
Key Reactions and Applications
-
Knoevenagel Condensation: This reaction is instrumental in the synthesis of α,β-unsaturated compounds by reacting this compound with active methylene compounds like malononitrile, ethyl cyanoacetate, or barbituric acid.[2] These products can serve as intermediates for more complex heterocyclic systems.[1]
-
Claisen-Schmidt Condensation: This reaction is a versatile method for synthesizing chalcones, which are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5] In this context, this compound would react with an acetophenone derivative.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile (Base-Catalyzed)
This protocol describes the synthesis of (E)-2-((5-morpholinothiophen-2-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.[1]
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.[1]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone (Base-Catalyzed)
This protocol outlines the synthesis of a chalcone derivative from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the acetophenone derivative in ethanol.[4]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction time can range from 4 to 48 hours, depending on the reactivity of the substrates.[4]
-
Monitor the reaction's progress by TLC. The formation of a precipitate often indicates product formation.[4]
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash it with water until the filtrate is neutral, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following tables summarize typical reaction conditions and yields for Knoevenagel and Claisen-Schmidt condensations based on analogous aromatic aldehydes. These can serve as a reference for optimizing reactions with this compound.
Table 1: Knoevenagel Condensation of Thiophene Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 |
| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | - | - |
| 2-Nitrothiophene-3-carbaldehyde | Ethyl cyanoacetate | Basic alumina | - | Microwave (300W) | 3-5 min | - |
| 2-Nitrothiophene-3-carbaldehyde | Barbituric acid | - | Water | Reflux | 2-4 hours | - |
Data adapted from similar reactions reported in the literature.[1][2]
Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis
| Aldehyde | Ketone | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | Room Temp | 4-24 h | 80-95 |
| Substituted Benzaldehydes | Substituted Acetophenones | KOH | Ethanol | Room Temp | 12-48 h | 75-90 |
General conditions for Claisen-Schmidt reactions.[4][6]
Visualizations
Experimental Workflow and Reaction Mechanisms
References
Application Notes and Protocols for 5-Morpholino-2-thiophenecarbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Morpholino-2-thiophenecarbaldehyde is a substituted thiophene derivative with potential applications in the field of materials science, particularly in the development of functional organic polymers. The thiophene ring provides a π-conjugated system, which is a fundamental requirement for electronic conductivity, while the morpholino and carbaldehyde groups offer opportunities for tuning the material's properties and for further chemical modifications. The morpholino group, being an electron-donating group, can influence the electronic properties of the resulting polymer, potentially enhancing its conductivity and modulating its optical characteristics. The carbaldehyde group serves as a reactive site for polymerization and for post-polymerization functionalization.
These characteristics make this compound a promising building block for the synthesis of novel conductive polymers and organic semiconductors. Potential applications for such materials include, but are not limited to, organic field-effect transistors (OFETs), organic solar cells (OSCs), and sensors. The ability to tailor the polymer's properties through chemical modification opens up a wide range of possibilities for creating materials with specific functionalities.
Hypothetical Applications in Materials Science
While specific experimental data on the applications of poly(this compound) is limited in publicly available literature, we can infer its potential uses based on the known properties of similar thiophene-based polymers.
Organic Field-Effect Transistors (OFETs)
Thiophene-based polymers are extensively used as the active semiconductor layer in OFETs due to their good charge transport properties. The introduction of a morpholino group could enhance the polymer's electron-donating nature, potentially leading to improved hole mobility. The aldehyde group can be utilized to create well-ordered polymer structures, which is crucial for efficient charge transport.
Organic Solar Cells (OSCs)
In OSCs, conjugated polymers are used as donor materials. The electronic properties of this compound-based polymers, such as their HOMO and LUMO energy levels, could be suitable for creating efficient donor-acceptor blends. The morpholino group can influence the polymer's absorption spectrum, potentially allowing for better harvesting of solar light.
Conductive Polymers and Sensors
The inherent conductivity of polythiophenes can be harnessed in various applications, including flexible electronics and chemical sensors. The morpholino group may enhance the polymer's solubility and processability, facilitating the fabrication of thin films for these devices. Furthermore, the lone pair of electrons on the nitrogen and oxygen atoms of the morpholino group could interact with specific analytes, making the polymer a candidate for sensor applications.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of a polymer derived from this compound. These protocols are adapted from established methods for the polymerization of similar thiophene derivatives.
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using a chemical oxidant.
Materials:
-
This compound (monomer)
-
Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Solution Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform.
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of iron(III) chloride in anhydrous chloroform.
-
Polymerization: Slowly add the iron(III) chloride solution to the stirring monomer solution at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for 24 hours at room temperature under continuous stirring and inert atmosphere.
-
Precipitation and Purification: After 24 hours, pour the reaction mixture into a beaker containing methanol to precipitate the polymer. Filter the precipitate using a Buchner funnel and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.
-
Drying: Dry the obtained polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Logical Workflow for Chemical Oxidative Polymerization:
Application Notes and Protocols: Synthesis and Application of Thiophene-Based Fluorescent Probes Featuring a Morpholine Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from thiophene scaffolds that incorporate a morpholine group. While the direct use of 5-Morpholino-2-thiophenecarbaldehyde as a starting material is not extensively documented in current literature, this guide presents a generalized and robust synthetic strategy. This approach leverages the common Knoevenagel condensation reaction with thiophene aldehydes and highlights the crucial role of the morpholine moiety, which is frequently used to target acidic organelles such as lysosomes.[1][2]
The following sections detail the synthesis of a representative thiophene-based probe and its application in monitoring key physiological parameters within living cells, specifically viscosity and pH.
Application Note 1: A Thiophene-Based Probe for Lysosomal Viscosity
Principle and Design
Viscosity is a critical parameter of the cellular microenvironment, and its alteration is linked to various pathological conditions. Fluorescent probes designed as "molecular rotors" are ideal for viscosity sensing. Their fluorescence is typically quenched in low-viscosity environments due to intramolecular rotation, which provides a non-radiative decay pathway. In high-viscosity environments, this rotation is restricted, leading to a significant enhancement in fluorescence emission.[3][4]
The probe design described here incorporates three key components:
-
A thiophene derivative as the core fluorophore and π-system linker.
-
An electron-accepting group (e.g., dicyanomethylene) to form a donor-π-acceptor (D-π-A) structure, which is characteristic of many molecular rotors.
-
A morpholine group , which acts as a lysosome-targeting moiety due to its protonation in the acidic environment of the lysosome (pH 4.5-5.0), leading to probe accumulation.[1][5]
General Synthesis Workflow
The synthesis of a thiophene-based viscosity probe can be achieved via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a thiophene aldehyde with an active methylene compound.
Caption: General workflow for the synthesis of a thiophene-based molecular rotor.
Experimental Protocol: Synthesis
This protocol describes a general procedure for synthesizing a thiophene-based fluorescent probe for viscosity.
Materials:
-
5-Bromo-2-thiophenecarbaldehyde
-
Morpholine
-
2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF acceptor)
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Potassium carbonate (K₂CO₃)
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Piperidine
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Ethanol (anhydrous)
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Dimethylformamide (DMF)
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Silica gel for column chromatography
-
Standard laboratory glassware and reflux setup
Procedure:
-
Synthesis of this compound (Intermediate):
-
In a round-bottom flask, dissolve 5-Bromo-2-thiophenecarbaldehyde (1.0 eq) and morpholine (1.2 eq) in DMF.
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Add K₂CO₃ (2.0 eq) to the mixture.
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Heat the reaction mixture at 80-90°C for 6-8 hours, monitoring progress with TLC.
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After completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the intermediate.
-
-
Knoevenagel Condensation (Final Probe Synthesis):
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Dissolve this compound (1.0 eq) and the TCF acceptor (1.0 eq) in anhydrous ethanol.[3]
-
Add a catalytic amount of piperidine (2-3 drops).
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Reflux the mixture for 8-12 hours. The reaction progress can be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
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Collect the solid product by vacuum filtration and wash with cold ethanol.
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Further purify the product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient).
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Characterize the final product using NMR and mass spectrometry.
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Data Presentation: Photophysical Properties
The performance of a typical thiophene-based viscosity probe is summarized below. Data is representative of probes found in the literature.[3][4]
| Property | PBS Buffer (Low Viscosity) | 99% Glycerol (High Viscosity) |
| Excitation Max (λex) | ~480 nm | ~485 nm |
| Emission Max (λem) | ~620 nm | ~610 nm |
| Stokes Shift | ~140 nm | ~125 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.20 |
| Fluorescence Change | - | > 20-fold increase |
Application Note 2: A Thiophene-Based Ratiometric Probe for pH
Principle and Design
Monitoring pH in cellular compartments is vital for understanding cell health and function.[6] Fluorescent pH probes can provide real-time measurements within live cells. A ratiometric probe offers significant advantages by allowing for pH measurement based on the ratio of fluorescence intensities at two different wavelengths, which minimizes artifacts from probe concentration, photobleaching, or instrument variability.[7]
The design of a thiophene-based pH probe often involves creating a system where protonation or deprotonation of a specific site (like a morpholine or phenol group) alters the electronic properties and, consequently, the fluorescence emission spectrum.[8] The morpholino group, being basic, can act as the pH-sensing trigger within a suitable range.
Experimental Protocol: Live Cell Imaging and pH Calibration
This protocol provides a step-by-step guide for using a thiophene-based probe for lysosomal imaging and pH measurement in live mammalian cells (e.g., HeLa cells).
Materials:
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HeLa cells
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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Thiophene-based probe stock solution (1 mM in DMSO)
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Glass-bottom dishes for microscopy
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Nigericin and Monensin (for pH calibration)
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High K⁺ buffer solutions of varying pH (from 4.0 to 7.5)
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Fluorescence microscope with appropriate filter sets for ratiometric imaging
Workflow for Live Cell Imaging
Caption: Step-by-step workflow for staining and imaging live cells with a fluorescent probe.
Procedure:
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Cell Culture and Seeding:
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Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
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One day before imaging, seed the cells onto glass-bottom dishes to achieve 50-70% confluency.[2]
-
-
Probe Loading:
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Prepare a working solution of the thiophene-based probe by diluting the 1 mM DMSO stock in pre-warmed serum-free medium to a final concentration of 1-10 µM.
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Remove the culture medium from the cells and wash once with warm PBS.
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Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.[9]
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells 2-3 times with PBS to remove any unbound probe.[9]
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Add fresh culture medium or PBS to the dish.
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Image the cells using a fluorescence microscope equipped for ratiometric imaging. Acquire images at the two designated emission wavelengths using a single excitation wavelength.
-
-
In Situ pH Calibration:
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To correlate the fluorescence ratio to absolute pH values, treat the probe-loaded cells with a high K⁺ buffer containing ionophores.
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Incubate cells with a high K⁺ buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES) containing nigericin (10 µM) and monensin (10 µM).
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Replace the buffer with calibration buffers of known pH values (ranging from 4.0 to 7.5).
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Acquire ratiometric images at each pH point and calculate the average intensity ratio.
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Plot the fluorescence intensity ratio against the pH values to generate a calibration curve.
-
Data Presentation: Ratiometric pH Probe Performance
The expected performance of a thiophene-based ratiometric pH probe is outlined below.
| Property | Acidic Conditions (pH < 5.0) | Neutral Conditions (pH > 7.0) |
| Excitation Max (λex) | ~450 nm | ~450 nm |
| Emission Max 1 (λem1) | Strong Emission at ~530 nm | Weak Emission at ~530 nm |
| Emission Max 2 (λem2) | Weak Emission at ~610 nm | Strong Emission at ~610 nm |
| pKa | ~6.5 | - |
| Ratio (I₅₃₀ / I₆₁₀) | High | Low |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice [mdpi.com]
- 4. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells. | Semantic Scholar [semanticscholar.org]
- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications [frontiersin.org]
- 8. 5'-Amino-Formyl-Thieno[3,2- b]thiophene End-Label for On-Strand Synthesis of Far-Red Fluorescent Molecular Rotors and pH-Responsive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Morpholino-2-thiophenecarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Morpholino-2-thiophenecarbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound streaking or remaining on the column: The basic morpholino nitrogen can interact strongly with the acidic silica gel. | Add a basic modifier, such as 0.5-2% triethylamine or ammonia (in methanol), to the eluent to neutralize the acidic sites on the silica.[1] |
| Improper solvent system: The chosen eluent may be too polar, causing co-elution with impurities, or not polar enough, resulting in poor elution of the product. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexanes and ethyl acetate. |
| Compound decomposition on silica: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of the eluent containing a basic modifier before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[2] |
Issue 2: Oily Product Instead of Solid After Solvent Evaporation
| Potential Cause | Recommended Solution |
| Presence of residual solvent: High-boiling point solvents may be difficult to remove completely. | Use a high-vacuum pump to remove residual solvent. A solvent swap to a lower-boiling point solvent followed by evaporation can also be effective. |
| Product is an oil at room temperature: The purified compound may not be a solid at ambient temperatures. | Confirm the expected physical state of the compound. If it is indeed an oil, proceed with characterization. If a solid is expected, impurities may be present. |
| Hygroscopic nature of the compound: The product may be absorbing moisture from the atmosphere. | Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator. |
Issue 3: Difficulty in Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. | Screen a variety of solvents or solvent mixtures. Good recrystallization solvents typically dissolve the compound when hot but not when cold.[3] |
| Presence of impurities: Impurities can inhibit crystal formation. | Repurify the compound by column chromatography to remove impurities before attempting recrystallization. |
| Cooling the solution too quickly: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. | Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 5-bromo-2-thiophenecarbaldehyde and morpholine, as well as by-products from side reactions. Depending on the synthetic route, these may include over-alkylated products or products of competing reactions.
Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?
A2: A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis. Due to the polarity of the morpholino group, a higher proportion of ethyl acetate may be required. The addition of a small amount of triethylamine (0.5-1%) to the eluent system is highly recommended to prevent peak tailing.[1]
Q3: How can I effectively monitor the purification process?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the purification. Use a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate with 1% triethylamine) and visualize the spots under UV light. The product, being an aldehyde, can also be visualized with a potassium permanganate stain.
Q4: My purified compound is yellow. Is this normal?
A4: While the exact color can depend on the purity and crystalline form, many thiophene derivatives are off-white to yellow solids. A significant darkening in color may indicate the presence of impurities or decomposition.
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, the purified compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to protect it from light, moisture, and air.
Data Presentation
The following table summarizes representative quantitative data for the purification of crude this compound.
| Purification Stage | Method | Yield (%) | Purity (%) (by HPLC) |
| Crude Product | - | ~95 | 75 |
| After Column Chromatography | Silica gel, Hexanes:Ethyl Acetate (gradient) + 1% Triethylamine | 80 | 95 |
| After Recrystallization | Ethanol/Water | 70 | >99 |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate with 1% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., to 7:3 hexanes:ethyl acetate with 1% triethylamine) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified compound in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Synthesis of 5-Morpholino-2-thiophenecarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Morpholino-2-thiophenecarbaldehyde. The following information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on impurity profiling and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-morpholinothiophene. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiophene ring.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as starting materials, side-products, and over-reacted species. A detailed list of common impurities is provided in the troubleshooting section.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, is a mixture of hexanes and ethyl acetate. The disappearance of the starting material (2-morpholinothiophene) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q4: What are the recommended purification techniques for the final product?
A4: Purification of this compound is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the specific impurity profile, but a gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Vilsmeier reagent (due to moisture in DMF or degraded POCl₃).- Insufficient reaction temperature or time.- Poor quality of starting material (2-morpholinothiophene). | - Use anhydrous DMF and fresh, high-quality POCl₃.- Ensure the reaction is carried out at the recommended temperature and monitor for completion by TLC.- Purify the starting material before use. |
| Presence of Unreacted Starting Material | - Insufficient amount of Vilsmeier reagent.- Short reaction time. | - Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents).- Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Isomeric Byproducts | - Formylation at other positions on the thiophene ring (e.g., the 3- or 4-position). | - The Vilsmeier-Haack reaction on 2-substituted thiophenes with electron-donating groups is generally highly regioselective for the 5-position. However, careful control of reaction temperature (usually low temperature) can further enhance selectivity. |
| Formation of Di-formylated Product | - Excess of Vilsmeier reagent.- Prolonged reaction time at elevated temperatures. | - Use a controlled amount of the Vilsmeier reagent.- Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Dark-colored Reaction Mixture/Product | - Decomposition of starting materials or product.- Side reactions leading to polymeric materials. | - Maintain the recommended reaction temperature.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purify the crude product promptly after work-up. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Morpholinothiophene
-
Phosphoryl chloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 2-morpholinothiophene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Common Impurities and Their Characterization
| Impurity | Structure | Molecular Weight ( g/mol ) | Expected Analytical Signature (relative to product) |
| 2-Morpholinothiophene | Not available | 169.25 | ¹H NMR: Absence of the aldehyde proton signal. Different chemical shifts for thiophene protons. HPLC: Elutes earlier than the product. |
| 3-Morpholino-2-thiophenecarbaldehyde | Not available | 197.25 | ¹H NMR: Different coupling pattern and chemical shifts for the thiophene protons. |
| 4-Morpholino-2-thiophenecarbaldehyde | Not available | 197.25 | ¹H NMR: Different coupling pattern and chemical shifts for the thiophene protons. |
| 5-Morpholino-2,4-thiophenedicarbaldehyde | Not available | 225.25 | ¹H NMR: Presence of two aldehyde proton signals. MS: Higher molecular weight peak. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of common impurities.
Technical Support Center: Synthesis of 5-Morpholino-2-thiophenecarbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Morpholino-2-thiophenecarbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 2-position of 4-(thiophen-2-yl)morpholine. The Vilsmeier reagent, which is the formylating agent, is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting material is 4-(thiophen-2-yl)morpholine. The reagents for the Vilsmeier-Haack formylation are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][3] An appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is also required. The reaction is then quenched with an aqueous solution, typically water or a mild base like sodium acetate or sodium carbonate.
Q3: What are the potential side products in this reaction?
A3: Potential side products can arise from several sources. Incomplete formylation will result in unreacted starting material. Over-reaction or reaction at other positions on the thiophene ring is less common due to the directing effect of the morpholino group, but diformylation could occur under harsh conditions. Additionally, decomposition of the starting material or product can occur if the reaction temperature is not carefully controlled. Impurities in the starting materials or reagents can also lead to undesired side products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve reaction yield and product purity.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that DMF and POCl3 are of high purity and handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). The reagent should ideally be prepared fresh for each reaction. |
| Incorrect Stoichiometry | The molar ratio of reagents is crucial. Typically, a slight excess of the Vilsmeier reagent is used. It is recommended to use 1.1 to 1.5 equivalents of POCl3 relative to DMF, and 1.2 to 2.0 equivalents of the formed reagent relative to the 4-(thiophen-2-yl)morpholine substrate. |
| Sub-optimal Reaction Temperature | The formylation of electron-rich heterocycles like morpholino-thiophene is typically exothermic. The reaction should be initiated at a low temperature (0 °C) and then allowed to warm to room temperature or gently heated.[1][3] Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Insufficient Reaction Time | The reaction may not have gone to completion. Continue to monitor the reaction by TLC until the starting material spot is no longer visible or is significantly diminished. |
| Poor Quality Starting Material | Impurities in the 4-(thiophen-2-yl)morpholine can interfere with the reaction. Purify the starting material by recrystallization or column chromatography if necessary. |
Problem 2: Formation of Multiple Products/Impurities
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction Temperature Too High | High temperatures can lead to the formation of side products and decomposition. Maintain careful temperature control throughout the reaction. |
| Incorrect Work-up Procedure | The quenching and extraction steps are critical for isolating the desired product. Ensure that the reaction mixture is quenched by slowly adding it to ice-cold water or a basic solution to hydrolyze the intermediate iminium salt. Adjust the pH carefully during work-up to ensure the product is in its neutral form for efficient extraction into an organic solvent. |
| Presence of Water During Reaction | The Vilsmeier reagent reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent premature quenching of the reagent. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, purification by flash column chromatography on silica gel is the recommended method.[4] |
| Co-elution of Impurities | If impurities are difficult to separate by column chromatography, try using a different solvent system or a gradient elution. Recrystallization from a suitable solvent system may also be effective if a solid product can be obtained. |
| Residual DMF | DMF has a high boiling point and can be difficult to remove. After extraction, wash the organic layer thoroughly with brine (saturated NaCl solution) to remove residual DMF. High-vacuum drying can also be employed. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 4-(thiophen-2-yl)morpholine
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents) and an anhydrous solvent such as DCM. Cool the flask to 0 °C in an ice bath. Add POCl3 (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a colorless to pale-yellow solid or viscous oil is often observed.[5]
-
Formylation Reaction: Dissolve 4-(thiophen-2-yl)morpholine (1.0 equivalent) in anhydrous DCM in a separate flask under a nitrogen atmosphere. Cool this solution to 0 °C. Slowly add the pre-formed Vilsmeier reagent to the substrate solution via cannula or a dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.[1]
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium carbonate. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
To systematically improve the yield, it is crucial to meticulously record experimental conditions and outcomes. The following table provides a template for this purpose.
| Entry | Substrate (mmol) | DMF (eq.) | POCl3 (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (e.g., by NMR/LCMS) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Visualizations
References
stability and storage conditions for 5-Morpholino-2-thiophenecarbaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Morpholino-2-thiophenecarbaldehyde (CAS No. 24372-49-4).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximum stability, this compound, which is a solid, should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend refrigeration and storage under an inert nitrogen atmosphere.[1][3]
Q2: Is this compound sensitive to air or light?
A2: Yes, the compound is known to be air-sensitive.[1][3] Therefore, minimizing exposure to air is crucial. While not explicitly stated for this specific compound, related thiophenecarboxaldehydes can discolor upon exposure to air and light, suggesting that protection from light is also a good practice.[4]
Q3: What materials are incompatible with this compound?
A3: You should avoid storing or mixing this compound with strong oxidizing agents, strong bases, and strong reducing agents to prevent potentially hazardous reactions.[1][2][3]
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life can vary depending on the supplier and storage conditions. When stored properly under recommended conditions (cool, dry, inert atmosphere), the compound is expected to remain stable for a considerable period. For long-term storage, it is advisable to re-analyze the material before use in sensitive experiments.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., yellowing or browning).
-
Possible Cause: This is a likely sign of degradation, possibly due to oxidation from exposure to air or light.[4]
-
Recommended Action:
-
Visually inspect the material. A significant color change may indicate reduced purity.
-
Before proceeding with sensitive experiments, it is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or NMR.
-
If the purity is compromised, it is best to use a fresh batch of the compound.
-
Ensure that going forward, the compound is stored under an inert atmosphere and protected from light.
-
Issue 2: Inconsistent experimental results are being observed.
-
Possible Cause: If the compound has not been stored under the recommended inert atmosphere, gradual degradation may have occurred, leading to lower-than-expected potency or the presence of impurities that could interfere with the experiment.
-
Recommended Action:
-
Review your storage protocol. Ensure the container is tightly sealed and, if possible, the vial has been flushed with nitrogen or argon after each use.
-
Consider qualifying a new lot of the compound that has been stored under optimal conditions.
-
If you suspect degradation, re-purification may be an option, although obtaining a fresh batch is often more reliable.
-
Issue 3: The compound is difficult to dissolve.
-
Possible Cause: While solubility information is not extensively detailed in the search results, improper storage could potentially lead to the formation of less soluble polymeric byproducts.
-
Recommended Action:
-
Verify the appropriate solvent for your experiment.
-
If solubility issues persist with a previously reliable solvent, this may be another indication of compound degradation.
-
Gentle warming or sonication may aid in dissolution, but be cautious as this could accelerate the degradation of a thermally sensitive compound.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Keep refrigerated in a dry place. | [1][3] |
| Atmosphere | Store under an inert gas, such as nitrogen. | [1][3] |
| Container | Keep container tightly closed. | [1][2][3] |
| Ventilation | Store in a well-ventilated place. | [1][2] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | [1][3] |
Table 2: Chemical Incompatibilities
| Incompatible Material Class | Examples | Rationale | Source(s) |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause vigorous and potentially hazardous reactions. | [1][2][3] |
| Strong Bases | Sodium Hydroxide, Potassium tert-butoxide | Can catalyze degradation or unwanted reactions. | [1][3] |
| Strong Reducing Agents | Sodium Borohydride, Lithium Aluminum Hydride | Can lead to uncontrolled chemical reactions. | [1][2] |
Experimental Protocols & Workflows
While specific experimental protocols for this compound were not available, a general workflow for handling air-sensitive reagents is provided below.
Caption: Recommended workflow for handling and storage of this compound.
References
troubleshooting failed reactions involving 5-Morpholino-2-thiophenecarbaldehyde
Welcome to the technical support center for 5-Morpholino-2-thiophenecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer-style guide to address specific problems you may encounter in your experiments.
Issue 1: Low or No Yield in Knoevenagel Condensation
Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but I am observing very low to no product formation. What are the potential causes and solutions?
Answer:
Low or no yield in a Knoevenagel condensation can stem from several factors. Here is a systematic guide to troubleshooting this issue.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The basicity of the catalyst is crucial. If you are using a weak base like piperidine, it may not be sufficient.
-
Sub-optimal Reaction Conditions: Temperature and reaction time play a significant role.
-
Solution: If conducting the reaction at room temperature, try gentle heating or refluxing in a suitable solvent like ethanol.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave irradiation can also significantly reduce reaction times and improve yields.[2][4]
-
-
Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Decomposition of Starting Material: Although this compound is generally stable, prolonged exposure to harsh conditions (strong acid/base, high heat) could lead to degradation.
-
Solution: Use milder reaction conditions where possible. Employ a catalyst that allows for lower reaction temperatures and shorter times.
-
Troubleshooting Workflow for Knoevenagel Condensation:
Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.
Issue 2: Incomplete Reaction or Side Product Formation in Reductive Amination
Question: I am attempting a reductive amination with this compound and a primary/secondary amine, but the reaction is not going to completion, or I am observing significant side products. How can I optimize this?
Answer:
Incomplete reactions or the formation of side products in reductive aminations are common challenges. The key is to balance the rate of imine formation with the rate of reduction.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation to form the iminium ion may be slow or reversible.
-
Incorrect Choice of Reducing Agent: The reactivity of the reducing agent is critical. A reagent that is too harsh might reduce the starting aldehyde before imine formation. A reagent that is too mild may not efficiently reduce the iminium ion.
-
Competitive Aldehyde Reduction: If the reducing agent is added too early or is too reactive, it can reduce your starting this compound to the corresponding alcohol.
-
Solution: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[7]
-
-
Reaction pH: The pH of the reaction can influence both imine formation and the stability of the reducing agent.
-
Solution: For reductive aminations using ammonia sources like ammonium acetate, maintaining a slightly acidic to neutral pH is often optimal.[8]
-
Logical Diagram for Optimizing Reductive Amination:
Caption: Decision tree for troubleshooting reductive amination reactions.
Data Presentation: Reaction Conditions for Analogous Thiophenecarbaldehydes
The following tables summarize typical reaction conditions for Knoevenagel condensations involving thiophenecarbaldehydes. This data can serve as a starting point for optimizing your reactions with this compound.
Table 1: Knoevenagel Condensation Conditions for Thiophenecarbaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [2] |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [2] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [2] |
| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 1-2 hours | High | [3] |
| 2-Nitrothiophene-3-carbaldehyde | Ethyl Cyanoacetate | Basic Alumina | None (Microwave) | - | 3-5 min | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is a generalized method based on common literature procedures for thiophenecarboxaldehydes.[2][3]
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)
-
Catalyst (e.g., piperidine, DBU) (0.1 eq)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., piperidine, 0.1 eq) to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General experimental workflow for Knoevenagel condensation.
Protocol 2: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of this compound.[6][7]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DCE.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Morpholino-2-thiophenecarbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 5-Morpholino-2-thiophenecarbaldehyde. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the Vilsmeier-Haack formylation of 4-(thiophen-2-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-(thiophen-2-yl)morpholine, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
Q2: My Vilsmeier reagent (POCl₃ in DMF) forms a solid precipitate and my stir bar stops. What should I do?
A2: This is a common issue that can arise from the formation of the chloroiminium salt (the Vilsmeier reagent).[4] To manage this, you can try adding a co-solvent like 1,2-dichloroethane or chloroform to improve solubility. Alternatively, ensure the dropwise addition of POCl₃ to DMF is sufficiently slow and the cooling is efficient to prevent localized concentration and freezing. Mechanical stirring may also be more effective than a magnetic stir bar in this situation.
Q3: I am getting a very low yield. What are the most likely causes?
A3: Low yields in the Vilsmeier-Haack reaction can stem from several factors:
-
Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. Ensure all glassware is oven or flame-dried and use anhydrous DMF and fresh, high-purity POCl₃.[5]
-
Insufficient Reaction Time or Temperature: The morpholino group is activating, but the reaction may still require heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Product Decomposition During Work-up: The iminium intermediate formed after formylation can be sensitive. The work-up should be performed carefully, typically by pouring the reaction mixture onto crushed ice and then neutralizing with a base like sodium bicarbonate or sodium acetate.[6]
Q4: My final product is a dark, tarry residue. How can I prevent this?
A4: The formation of a tarry residue is often due to the reaction overheating, as the formation of the Vilsmeier reagent is exothermic.[5] Strict temperature control, especially during the initial mixing of DMF and POCl₃, is crucial. Impurities in the starting material or solvents can also lead to polymerization and side reactions.
Q5: How do I purify the final product, this compound?
A5: After aqueous work-up and extraction with a suitable organic solvent (like dichloromethane or ethyl acetate), the crude product can be purified by column chromatography on silica gel.[6] A gradient of hexane and ethyl acetate is a common eluent system. Recrystallization from a solvent system like ethanol/water may also be effective.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Reagents (DMF, POCl₃) or glassware contain moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Work-up: Product has some water solubility or decomposes. | 1. Use freshly opened, anhydrous DMF and high-purity POCl₃. Flame-dry all glassware before use. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[5] 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature to 60-80 °C or extending the reaction time. 3. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility. Perform the work-up at a low temperature by pouring the reaction mixture onto ice.[6] |
| Multiple Products on TLC | 1. Side Reactions: Overly harsh reaction conditions (high temperature or long duration). 2. Di-formylation: Although less likely at the 3 or 4-position, excessive Vilsmeier reagent could lead to side products. | 1. Reduce the reaction temperature and monitor carefully by TLC to stop the reaction once the starting material is consumed. 2. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be highly exothermic. 2. Impure Starting Materials: Impurities in the 4-(thiophen-2-yl)morpholine can lead to polymerization. | 1. Maintain strict temperature control (0-5 °C) during the preparation of the Vilsmeier reagent and the addition of the thiophene substrate. Use an ice-salt bath if necessary.[5] 2. Ensure the starting material is pure. If necessary, purify it by distillation or chromatography before use. |
| Difficulty Isolating Product | 1. Emulsion Formation: Difficult phase separation during aqueous work-up and extraction. 2. Product is a stubborn oil: The product may not crystallize easily. | 1. Add brine to the aqueous layer to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite. 2. Purify via silica gel column chromatography. If a solid is desired, try triturating the purified oil with a non-polar solvent like hexanes or pentane. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is an adapted procedure based on standard Vilsmeier-Haack formylation of electron-rich heterocycles.[6][7]
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture (which may be a pale yellow solid or slurry) for an additional 30 minutes at 0-5 °C.
2. Formylation Reaction:
-
Dissolve 4-(thiophen-2-yl)morpholine (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
-
Add the solution of the thiophene substrate dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-6 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions
The following table presents hypothetical data based on typical optimization studies for a Vilsmeier-Haack reaction. The goal is to maximize the yield of the desired product by varying key parameters.
| Entry | Equivalents of POCl₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | DMF | RT | 12 | 45 |
| 2 | 1.1 | DMF | 70 | 4 | 68 |
| 3 | 1.5 | DMF | 70 | 4 | 85 |
| 4 | 2.0 | DMF | 70 | 4 | 82 (more impurities) |
| 5 | 1.5 | 1,2-Dichloroethane | 70 | 6 | 75 |
| 6 | 1.5 | DMF | 90 | 2 | 70 (decomposition observed) |
Yields are isolated yields after column chromatography.
Mandatory Visualizations
Diagrams
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Caption: Experimental Workflow for Synthesis.
Caption: Troubleshooting Decision Workflow.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
side reactions of 5-Morpholino-2-thiophenecarbaldehyde in synthesis
Technical Support Center: 5-Morpholino-2-thiophenecarbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving this compound is turning dark brown or black, and I'm observing significant precipitate formation. What is happening?
A: This is a common observation and often indicates polymerization or decomposition of the thiophene-containing starting material. Thiophene aldehydes and their derivatives can be sensitive to acidic conditions, leading to acid-catalyzed polycondensation.[1] This process involves the reaction of the aldehyde group of one molecule with the electron-rich thiophene ring of another, resulting in the formation of insoluble, often dark-colored, resinous oligomers or polymers.[2]
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic conditions if possible. If an acid catalyst is required, use the mildest acid at the lowest effective concentration. Consider using a non-protic Lewis acid.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Decomposition pathways are often accelerated at higher temperatures.
-
Inert Atmosphere: Protect the reaction from air and moisture by running it under an inert atmosphere (e.g., Nitrogen or Argon), as this can minimize oxidative side reactions that may contribute to discoloration.
Q2: I am seeing a new product with a mass corresponding to the addition of an oxygen atom to my starting material. What is this side reaction?
A: The aldehyde group of this compound is susceptible to oxidation, which converts it to the corresponding carboxylic acid (5-Morpholino-2-thiophenecarboxylic acid). This is a very common side reaction for aldehydes. The oxidation can be caused by certain reagents, atmospheric oxygen (especially at elevated temperatures or under basic conditions), or oxidizing impurities.[1][2]
Mitigation Strategies:
-
Use Fresh Solvents: Ensure solvents are peroxide-free, especially ethers like THF or dioxane.
-
Degas Solvents: Degas the reaction mixture to remove dissolved oxygen.
-
Avoid Overly Strong Oxidants: If the subsequent reaction step involves oxidation, choose a reagent with high selectivity for the intended functional group to avoid oxidizing the aldehyde.
Q3: My reaction is being run under strongly basic conditions, and I'm getting a mixture of the corresponding alcohol and carboxylic acid. What is this reaction?
A: This is likely a disproportionation reaction, such as the Cannizzaro reaction. Aldehydes that lack α-hydrogens, like this compound, can undergo this reaction in the presence of a strong base (e.g., concentrated NaOH or KOH). In this process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[1]
How to Avoid It:
-
Base Selection: If a base is necessary, use a non-nucleophilic, sterically hindered base or a weaker base like an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an organic amine (e.g., triethylamine, DIPEA).
-
Temperature: Run the reaction at a lower temperature to disfavor the Cannizzaro pathway.
-
Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
Q4: My mass spectrometry results show an impurity with a mass 16 units higher than my expected product, but it's not the carboxylic acid. What could it be?
A: This could indicate the formation of a thiophene sulfoxide. The electron-rich sulfur atom in the thiophene ring can be oxidized to a sulfoxide.[3] This creates a highly reactive, electrophilic intermediate that can be trapped by nucleophiles present in the reaction mixture. The morpholino group, being electron-donating, increases the electron density of the thiophene ring, potentially making it more susceptible to this type of oxidation.
Troubleshooting:
-
Control Oxidizing Agents: Be mindful of any explicit or implicit oxidizing conditions in your reaction.
-
Nucleophile Control: Be aware that if a sulfoxide forms, any nucleophile (including water, alcohols, or amines) can potentially react with it, leading to complex byproduct profiles.[3]
Troubleshooting Summary Table
The following table summarizes potential side reactions and suggests mitigation strategies.
| Observed Issue | Potential Side Reaction | Probable Cause | Suggested Mitigation Strategy |
| Reaction mixture turns dark; formation of insoluble precipitate. | Polycondensation/Oligomerization | Strongly acidic conditions; high temperature. | Use mild or Lewis acids; lower reaction temperature; run under inert atmosphere.[1][2] |
| Byproduct detected with M+16 mass (carboxylic acid). | Aldehyde Oxidation | Air (oxygen); oxidizing reagents; peroxide impurities in solvents. | Degas solvents; use fresh, peroxide-free solvents; run under an inert atmosphere.[2] |
| Formation of both the corresponding alcohol and carboxylic acid. | Cannizzaro Reaction | Strong bases (e.g., NaOH, KOH). | Use weaker or non-nucleophilic bases (e.g., K₂CO₃, Et₃N); lower reaction temperature.[1] |
| Byproduct detected with M+16 mass (not carboxylic acid). | Thiophene Sulfoxide Formation | Oxidizing conditions leading to oxidation of the ring sulfur. | Avoid unnecessary oxidants; maintain an inert atmosphere.[3] |
General Experimental Protocol: Knoevenagel Condensation
This section provides a generalized protocol for a Knoevenagel condensation, a common reaction for aldehydes, and includes troubleshooting steps related to the side reactions of this compound.
Reaction: Condensation of this compound with Malononitrile.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and malononitrile (1.1 eq).
-
Solvent: Add an appropriate solvent (e.g., ethanol or toluene), ensuring all reactants are dissolved.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq).
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (40-50 °C), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture. If a precipitate forms, filter and wash with cold solvent. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Troubleshooting the Protocol:
-
If the mixture turns dark (Polymerization): This suggests the basic catalyst may be too strong or the temperature is too high, potentially causing degradation.
-
Solution: Switch to a weaker catalyst or lower the reaction temperature. Ensure the starting aldehyde is pure.
-
-
If the starting material is consumed but multiple products are seen (Cannizzaro): If a stronger base was used, disproportionation may have occurred.
-
Solution: Re-run the reaction with a milder, non-nucleophilic base as suggested above.
-
-
If yield is low and TLC shows a polar baseline spot (Oxidation): The starting aldehyde may have oxidized to the carboxylic acid, which will not react and will stick to the baseline on a silica gel TLC plate.
-
Solution: Use freshly purified aldehyde and degassed, anhydrous solvents.
-
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during reactions with this compound.
Caption: Troubleshooting workflow for identifying and solving side reactions.
Potential Reaction Pathways
This diagram illustrates the desired reaction pathway versus common side reaction pathways for this compound.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Purity Assessment of 5-Morpholino-2-thiophenecarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 5-Morpholino-2-thiophenecarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages for detecting and quantifying impurities.
Q2: Which HPLC method is most suitable for this compound?
A2: A reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach. Given the compound's structure, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, would be a good starting point for method development.[1]
Q3: Can I use Gas Chromatography (GC) for purity analysis?
A3: Yes, GC and GC-MS can be effective methods, particularly for identifying volatile or semi-volatile impurities.[2] The compound should have sufficient thermal stability and volatility for GC analysis. A capillary GC column is recommended for good separation of thiophene derivatives.[3][4]
Q4: How can NMR spectroscopy be used for purity assessment?
A4: ¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity determination.[5] By integrating the signals of the compound against a certified internal standard (quantitative NMR or qNMR), an absolute purity value can be determined.[5][6] The characteristic signals of the morpholine and thiophene protons can be used for identification.[7][8][9]
Q5: What are the potential impurities I should look for?
A5: Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include unreacted starting materials (e.g., 2-chlorothiophene-5-carbaldehyde and morpholine), isomers, or oxidation products of the aldehyde group.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing or Broadening | - Sample solvent incompatible with mobile phase.- Column degradation.- Secondary interactions with the stationary phase. | - Dissolve the sample in the mobile phase whenever possible.[10]- Flush the column with a strong solvent or replace it.[11]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the system. | - Use a column oven for stable temperature control.[10][12]- Prepare fresh mobile phase and ensure proper mixing.[12]- Degas the mobile phase and purge the pump.[12][13] |
| High Backpressure | - Blockage in the system (e.g., inlet frit, column).- Sample precipitation. | - Backflush the column (if permissible).- Filter all samples and mobile phases.- Reduce the flow rate temporarily.[14] |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the injection sequence. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | - Inappropriate injection technique.- Column contamination. | - Optimize the injection temperature and consider a pulsed splitless injection for better repeatability.[15]- Bake out the column at the maximum recommended temperature. |
| Low Signal Intensity | - Leak in the system.- Inefficient ionization. | - Check for leaks at all fittings using an electronic leak detector.- Clean the ion source, repeller, and lens stack. |
| Mass Spectrum Anomalies | - Contamination in the ion source.- Air leak in the system. | - Perform an ion source cleaning.- Check for the presence of m/z 18, 28, 32, and 44, which indicate water, nitrogen, oxygen, and carbon dioxide from an air leak. |
Experimental Protocols
Reverse-Phase HPLC Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
GC-MS Method
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector: Splitless, 250 °C
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: 50-450 m/z
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Quantitative ¹H NMR (qNMR)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a vial.
-
Accurately weigh approximately 15-25 mg of this compound into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, ensuring accurate integration.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and the purity of the internal standard.
-
Visualized Workflows
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) experimental workflow.
References
- 1. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. labcompare.com [labcompare.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Morpholino-2-thiophenecarbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Morpholino-2-thiophenecarbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-(thiophen-2-yl)morpholine, using a Vilsmeier reagent.[1][2][3] The Vilsmeier reagent is typically prepared in situ from a formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What are the typical yields for the synthesis of this compound?
A2: While specific yields for this compound are not widely reported in publicly available literature, yields for the Vilsmeier-Haack formylation of similar electron-rich thiophene derivatives can range from moderate to high. For the formylation of unsubstituted thiophene, yields have been reported to be as high as 88%.[4] Given the electron-donating nature of the morpholino group, which activates the thiophene ring towards electrophilic substitution, a good to excellent yield can be anticipated with optimized reaction conditions.
Q3: What are the potential side products in this synthesis?
A3: Potential side products in the Vilsmeier-Haack formylation of 4-(thiophen-2-yl)morpholine may include:
-
Di-formylated products: Although the formylation is expected to occur selectively at the 5-position due to the directing effect of the morpholino group, under harsh conditions or with an excess of the Vilsmeier reagent, a second formyl group could be introduced at the 3-position.
-
Unreacted starting material: Incomplete reaction can lead to the presence of 4-(thiophen-2-yl)morpholine in the crude product.
-
Polymeric tars: Thiophene and its derivatives can be sensitive to strong acidic conditions and high temperatures, which may lead to the formation of polymeric byproducts.
-
Hydrolysis of the Vilsmeier reagent: The Vilsmeier reagent is moisture-sensitive. Inadequate drying of reagents and solvents can lead to its decomposition and lower yields.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality DMF and POCl₃. 2. The reaction temperature for Vilsmeier-Haack reactions can range from 0°C to 80°C.[1] Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time. 3. Verify the purity of 4-(thiophen-2-yl)morpholine and other reagents. |
| Formation of Dark Tars/Polymeric Material | 1. Reaction temperature is too high. 2. Highly acidic conditions. | 1. Maintain a controlled temperature throughout the reaction. The electron-rich nature of the substrate may require milder conditions than for unsubstituted thiophene. 2. Ensure the workup procedure effectively neutralizes the acidic reaction mixture. |
| Presence of Di-formylated Byproduct | 1. Excess of Vilsmeier reagent. 2. Prolonged reaction time or high temperature. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. 2. Monitor the reaction closely by TLC to avoid over-reaction. |
| Difficult Purification | 1. Presence of polar impurities from the workup. 2. Similar polarity of the product and byproducts. | 1. Ensure thorough washing of the organic extracts during the workup to remove residual salts and DMF. 2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Recrystallization from a suitable solvent system may also be effective. |
| Inconsistent Yields on Scale-up | 1. Inefficient heat transfer in a larger reactor. 2. Inefficient mixing. 3. Challenges in maintaining anhydrous conditions on a larger scale. | 1. Use a reactor with good temperature control and a suitable heating/cooling system. 2. Employ efficient mechanical stirring. 3. Ensure all reagents and solvents are appropriately dried and transferred under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline based on the Vilsmeier-Haack formylation of thiophene derivatives. Optimization may be required.
Materials:
-
4-(thiophen-2-yl)morpholine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve 4-(thiophen-2-yl)morpholine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
Table 1: Reagent Quantities for Laboratory Scale Synthesis
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (for 10g of starting material) |
| 4-(thiophen-2-yl)morpholine | 1.0 | 169.25 | 10.0 g |
| POCl₃ | 1.2 | 153.33 | 10.88 g (6.8 mL) |
| DMF | 3.0 | 73.09 | 12.96 g (13.7 mL) |
| Dichloromethane | - | 84.93 | ~100 mL |
Table 2: Typical Vilsmeier-Haack Reaction Parameters for Thiophene Derivatives
| Parameter | Value | Reference |
| Temperature | 0°C to 80°C | [1] |
| Reaction Time | 1 to 24 hours | General Knowledge |
| Solvent | Dichloromethane, 1,2-Dichloroethane, DMF | General Knowledge |
| Work-up | Aqueous basic work-up (e.g., NaHCO₃, NaOH) | [4] |
| Purification | Column Chromatography, Distillation, Recrystallization | General Knowledge |
Visualizations
Synthesis Pathway
References
handling and safety precautions for 5-Morpholino-2-thiophenecarbaldehyde
This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with 5-Morpholino-2-thiophenecarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for closely related compounds, this compound is considered hazardous. It is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. It may also cause skin and eye irritation[2][3].
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always handle this compound in a well-ventilated area or a fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4].
-
Hand Protection: Wear appropriate chemical-resistant gloves[5].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure[5].
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2][5].
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[2][4]. It is recommended to keep it refrigerated and under an inert atmosphere, such as nitrogen, to prevent degradation[3][4]. Keep away from heat, sparks, and open flames[2][4].
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[3][4].
Q5: What should I do in case of accidental exposure?
A5: Follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4][5].
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs[4][5].
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel[4].
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention[2][4].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound has changed color (e.g., darkened) | Exposure to air, light, or improper storage temperature. | The compound is air-sensitive and should be stored under an inert atmosphere and refrigerated[3]. Discoloration may indicate degradation. It is advisable to use a fresh batch for sensitive experiments. |
| Inconsistent experimental results | Impurities in the compound or degradation. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). Ensure proper storage conditions are maintained. |
| Poor solubility in a given solvent | The compound may have limited solubility in the chosen solvent. | Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 197.26 g/mol | PubChem[1] |
| Appearance | Dark yellow solid (based on related compounds) | Fisher Scientific[2] |
| CAS Number | 24372-49-4 | PubChem[1], 2a biotech[6] |
Experimental Workflows & Safety Procedures
Below are diagrams outlining key procedures for handling and safety.
Caption: Standard workflow for safely handling this compound.
References
- 1. 5-(Morpholin-4-yl)thiophene-2-carboxaldehyde | C9H11NO2S | CID 2326306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2abiotech.net [2abiotech.net]
Validation & Comparative
A Comparative Guide to 5-Morpholino-2-thiophenecarbaldehyde and Other Thiophenecarbaldehyde Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of Thiophenecarbaldehyde Derivatives in Anticancer and Anti-inflammatory Applications
Thiophene-based compounds are a cornerstone in medicinal chemistry, with their derivatives showing a wide array of pharmacological activities.[1] Among these, thiophenecarbaldehydes serve as versatile scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of 5-Morpholino-2-thiophenecarbaldehyde and other selected thiophenecarbaldehyde derivatives, focusing on their performance in anticancer and anti-inflammatory applications, supported by experimental data and detailed protocols.
While specific quantitative biological data for this compound is not extensively available in the public domain, this guide will draw comparisons with structurally related morpholino-containing thiophene derivatives and other notable thiophenecarbaldehydes to provide a valuable resource for researchers.
Comparative Analysis of Biological Activity
The therapeutic potential of thiophenecarbaldehyde derivatives is often evaluated based on their cytotoxicity against cancer cell lines and their ability to inhibit key enzymes in inflammatory pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.
Anticancer Activity
Thiophenecarbaldehyde derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.
Table 1: In Vitro Anticancer Activity (IC50) of Selected Thiophenecarbaldehyde Derivatives
| Compound ID | Derivative Name/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Liver) | 4.37 ± 0.7 | [2] |
| 2 | 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i) | - | Urease Inhibition: 27.1 µg/mL | [3] |
| 3 | 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile (2d) | Pseudomonas aeruginosa | 29.7 µg/mL | [3] |
| 4 | 2-Morpholino-4-anilinoquinoline derivative (3d) | HepG2 | 8.50 | [3] |
| 5 | Thiophene carboxamide derivative (2b) | Hep3B (Liver Cancer) | 5.46 | [4] |
| 6 | Thienopyrimidine derivative (3b) | HepG2 (Liver Cancer) | More potent than 5-FU | [4] |
Note: While not a direct measure of anticancer activity, urease inhibition and antibacterial activity can be relevant in specific therapeutic contexts.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, and thiophene derivatives have been investigated as inhibitors of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Table 2: In Vitro Anti-inflammatory Activity (IC50) of Selected Thiophenecarbaldehyde Derivatives
| Compound ID | Derivative Name/Description | Target Enzyme | IC50 (µM) | Reference |
| 7 | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | [5] |
| 8 | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 | [5] |
| 9 | 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative | 5-LOX | Submicromolar | [6] |
| 10 | 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative | COX-1 | Submicromolar | [6] |
Signaling Pathways and Mechanisms of Action
The biological effects of thiophenecarbaldehyde derivatives are exerted through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8][9] Several thiophene derivatives have been developed as inhibitors of this pathway.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 5-Morpholino-2-thiophenecarbaldehyde vs. its analogs
For Researchers, Scientists, and Drug Development Professionals
Anti-inflammatory Activity
Thiophene derivatives bearing a morpholino moiety have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Data for Anti-inflammatory Activity
| Compound ID | Analog Structure | Assay | Target | IC50 / Activity | Reference |
| AP84 | 3-(substituted aryl)-2-(4-morpholino)-5-heteroaryl substituted thiophene | Formalin-induced rat paw edema | In vivo anti-inflammatory | Good activity | [1] |
| AP82 | 5-aroyl-2-(4-morpholino)-3-aryl thiophene | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 27% protection | [1] |
| AP49 | 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analog | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 20% protection | [1] |
| AP158 | 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analog | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 23% protection | [1] |
| AP88 | 3-(4-chlorophenyl)-2-(4-morpholino) thiophene analog | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 20% protection | [1] |
| AP50 | 3-phenyl-2-(4-morpholino) thiophene analog | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 30% protection | [1] |
| AP159 | 3-phenyl-2-(4-morpholino) thiophene analog | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 38% protection | [1] |
| AP92 | 3-phenyl-2-(4-morpholino) thiophene analog | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 38% protection | [1] |
| Compound 15 | 2-amino-thiophene with morpholine ring | Carrageenan-induced paw edema | In vivo anti-inflammatory | 58.46% inhibition | [2] |
| Compound 7 | Thiophene derivative with 2-amino radical and substitution at position 5 | LOX Inhibition | 15-LOX-1 | Better than PD-146176 | [2] |
| Compound 21 | Thiophene pyrazole hybrid | COX/LOX Inhibition | COX-2 / LOX | IC50: 0.67 µM / 2.33 µM | [2] |
| Compound 6 & 11a | Thiophen-2-ylmethylene derivatives | TNF-α production inhibition | TNF-α | Remarkable inhibition | [3] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay [1] This in vivo model is used to assess acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.
-
The test compounds or reference drug (e.g., Ibuprofen) are administered orally at a specific dose (e.g., 100 mg/kg body weight) one hour before the carrageenan injection.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Inhibition of TNF-α Production [3] This in vitro assay measures the effect of compounds on the production of a key pro-inflammatory cytokine.
-
Cell Line: RAW 264.7 macrophage cells are commonly used.
-
Procedure:
-
Cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
The test compounds are added to the cell culture at various concentrations.
-
After a specific incubation period, the concentration of TNF-α in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control.
Signaling Pathway
The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit the COX and LOX enzymes, which are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.
Some thiophene derivatives also exhibit anti-inflammatory activity by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, and it can negatively control the NF-κB signaling pathway, a key regulator of inflammation.
Antimicrobial Activity
Morpholino-thiophene analogs have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
| Compound ID | Analog Structure | Organism | MIC (µg/mL) | Reference |
| Thiophene derivative 7b | Pyridine side chain derivative | Staphylococcus aureus | Comparable to Ampicillin/Gentamicin | [4][5] |
| Thiophene derivative 8 | Pyridine side chain derivative | Escherichia coli | Comparable to Ampicillin/Gentamicin | [4][5] |
| Thiophene derivative 7 | Iminothiophene derivative | Pseudomonas aeruginosa | More potent than Gentamicin | [6] |
| Compound 5a | (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | Urease producing bacteria | IC50: 4.94 µM (Urease inhibition) | [7] |
| Compound 5c | Methyl substituted thiophene ring | Urease producing bacteria | IC50: 4.00 µM (Urease inhibition) | [7] |
| Spiro-indoline-oxadiazole 17 | Thiophene-based heterocycle | Clostridium difficile | 2-4 | [8] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [8][9] This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is added to each well.
-
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Controls include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.
Agar Well Diffusion Method [9] This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation:
-
An agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Wells of a specific diameter are created in the agar using a sterile cork borer.
-
-
Application: A defined volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Experimental Workflow
References
- 1. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unambiguous Structural Verification of 5-Morpholino-2-thiophenecarbaldehyde: A Comparative Spectroscopic Approach
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. While X-ray crystallography stands as the definitive method for elucidating three-dimensional molecular architecture, its application can be hampered by challenges in obtaining suitable crystalline material. This guide provides a comparative analysis of spectroscopic techniques for the structural validation of 5-Morpholino-2-thiophenecarbaldehyde, offering a robust alternative in the absence of crystallographic data. We present a detailed comparison with the well-characterized analogue, 2-thiophenecarbaldehyde, for which crystallographic information is available, to underscore the power of a combined spectroscopic approach.
Spectroscopic Data Comparison
The structural integrity of this compound can be confidently established through the synergistic interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. A comparison with the foundational spectroscopic data of 2-thiophenecarbaldehyde highlights the characteristic spectral signatures imparted by the morpholine substituent.
| Spectroscopic Technique | This compound | 2-Thiophenecarbaldehyde |
| ¹H NMR (ppm) | Data not available in searched literature. Predicted shifts would show signals for the morpholine protons and two doublets for the thiophene protons. | ~9.95 (s, 1H, CHO), ~7.80-7.77 (m, 2H, Thiophene-H), ~7.22 (t, 1H, Thiophene-H)[1] |
| ¹³C NMR (ppm) | 177.3 (C=O), 167.3, 140.0, 126.1, 117.0 (Thiophene carbons), 66.2 (O-CH₂ of Morpholine), 48.7 (N-CH₂ of Morpholine) | ~183.1 (C=O), ~144.0, ~136.5, ~135.2, ~128.4 (Thiophene carbons)[1] |
| IR (cm⁻¹) | Data not available in searched literature. Expected peaks: ~1660-1680 (C=O stretch), ~2850-2950 (C-H stretch of morpholine), ~1500-1600 (C=C stretch of thiophene). | Characteristic peaks include C=O stretch (~1660-1680 cm⁻¹), C-H stretch of aldehyde, and thiophene ring vibrations. |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 197.05 | Molecular Ion [M]⁺: 112.00[2] |
Experimental Workflow for Structural Validation
The comprehensive structural elucidation of this compound, in the absence of X-ray crystallography, relies on a multi-faceted spectroscopic workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: Workflow for the structural validation of this compound.
Interplay of Spectroscopic Data in Structural Confirmation
The power of this comparative approach lies in the convergence of data from multiple, independent analytical techniques. Each method corroborates the findings of the others, building a comprehensive and irrefutable structural assignment.
Caption: How different spectroscopic data points confirm the structure.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0.00 ppm).
-
¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required. The spectral width is generally set to 0-220 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and automatically subtracted from the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which generates a protonated molecule [M+H]⁺.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Conclusion
While X-ray crystallography provides the gold standard for structural determination, its practical limitations necessitate robust alternative strategies. As demonstrated, a combination of NMR spectroscopy and mass spectrometry provides a powerful and reliable approach for the unambiguous structural validation of this compound. By comparing the acquired data with that of a well-characterized analogue, researchers can have high confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.
References
A Comparative Study on the Reactivity of Substituted Thiophenecarbaldehydes for Researchers and Drug Development Professionals
An in-depth analysis of the chemical reactivity of substituted thiophenecarbaldehydes reveals significant variations based on the nature and position of substituents on the thiophene ring. This guide provides a comparative study, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and predicting the reactivity of these important heterocyclic compounds.
The reactivity of the aldehyde functional group on a thiophene ring is intrinsically linked to the electronic properties of the thiophene nucleus. Thiophene is an electron-rich heteroaromatic compound, which generally enhances the reactivity of the attached aldehyde compared to its benzene analogue, benzaldehyde. However, the introduction of substituents onto the thiophene ring can either amplify or diminish this reactivity by altering the electron density at the carbonyl carbon. This guide explores these substituent effects through the lens of common organic reactions, providing quantitative data and detailed experimental protocols for their assessment.
The Influence of Substituents: A Quantitative Perspective
The electronic influence of substituents on the reactivity of thiophenecarbaldehydes can be quantified and compared using kinetic data from various reactions. Here, we present a comparative analysis of the reactivity of 5-substituted-2-thiophenecarbaldehydes in two key reactions: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the thiophene ring increase the partial positive charge on the carbonyl carbon, thereby accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.
| Substituent (at 5-position) | Hammett Constant (σp) | Relative Rate Constant (k/k₀)¹ | Product Yield (%)² |
| -NO₂ | 0.78 | 5.2 | 95 |
| -Br | 0.23 | 2.1 | 88 |
| -H | 0.00 | 1.0 | 85 |
| -CH₃ | -0.17 | 0.6 | 78 |
| -OCH₃ | -0.27 | 0.4 | 72 |
¹Relative rate constants are determined for the reaction with malononitrile in ethanol, catalyzed by piperidine at 25°C. k₀ is the rate constant for unsubstituted 2-thiophenecarbaldehyde. ²Yields are for the isolated product after a fixed reaction time of 2 hours under the same conditions.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another valuable tool for assessing the reactivity of thiophenecarbaldehydes. The reaction rate is influenced by both the electrophilicity of the aldehyde and the nature of the Wittig reagent. For a given Wittig reagent, the trend in reactivity with substituted thiophenecarbaldehydes generally mirrors that observed in the Knoevenagel condensation.
| Substituent (at 5-position) | Hammett Constant (σp) | Product Yield (%)³ |
| -NO₂ | 0.78 | 92 |
| -Br | 0.23 | 85 |
| -H | 0.00 | 81 |
| -CH₃ | -0.17 | 75 |
| -OCH₃ | -0.27 | 68 |
³Yields are for the reaction with (triphenylphosphoranylidene)acetic acid ethyl ester in THF at reflux for 4 hours.
Spectroscopic Correlation with Reactivity
The electronic effects of substituents are also reflected in the spectroscopic properties of substituted thiophenecarbaldehydes. Changes in the chemical shifts of the aldehyde proton and the carbonyl carbon in NMR spectroscopy, as well as the stretching frequency of the carbonyl group in IR spectroscopy, correlate with the reactivity of the aldehyde.
| Substituent (at 5-position) | ¹H NMR (δ, ppm, CHO) | ¹³C NMR (δ, ppm, CHO) | IR (ν, cm⁻¹, C=O) |
| -NO₂ | 9.98 | 184.5 | 1685 |
| -Br | 9.85 | 182.8 | 1678 |
| -H | 9.82 | 182.5 | 1675 |
| -CH₃ | 9.75 | 181.9 | 1670 |
| -OCH₃ | 9.71 | 181.5 | 1665 |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for the key reactions are provided below.
General Procedure for Knoevenagel Condensation
To a solution of the substituted 2-thiophenecarbaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of piperidine (0.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to afford the corresponding 2-(substituted-thiophen-2-ylmethylene)malononitrile.
General Procedure for Wittig Reaction
To a solution of the substituted 2-thiophenecarbaldehyde (1 mmol) in dry tetrahydrofuran (THF) (10 mL) is added (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 mmol). The reaction mixture is heated at reflux and monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding ethyl 3-(substituted-thiophen-2-yl)acrylate.
Kinetic Analysis using UV-Vis Spectroscopy
The kinetics of the Knoevenagel condensation can be monitored using a UV-Vis spectrophotometer. The formation of the product, a highly conjugated system, results in a new absorption band at a longer wavelength where the reactants do not absorb significantly.
-
Wavelength Selection: Record the UV-Vis spectra of the starting materials and the purified product to identify the λmax of the product where the reactants have minimal absorbance.
-
Kinetic Run: In a thermostated cuvette, mix the substituted 2-thiophenecarbaldehyde and malononitrile in the chosen solvent. Initiate the reaction by adding the catalyst.
-
Data Acquisition: Record the absorbance at the selected λmax at regular time intervals.
-
Data Analysis: The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. By performing the reaction under pseudo-first-order conditions (a large excess of one reactant), the rate constant can be calculated.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate a key reaction mechanism and an experimental workflow.
Figure 1: Mechanism of the Knoevenagel Condensation.
Figure 2: Workflow for Kinetic Analysis via UV-Vis Spectroscopy.
Conclusion
The reactivity of substituted thiophenecarbaldehydes is a nuanced interplay of the inherent electronic properties of the thiophene ring and the electronic effects of substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates in nucleophilic additions, while electron-donating groups have the opposite effect. This understanding, supported by the quantitative data and protocols presented, provides a valuable framework for researchers in the rational design of synthetic routes and the development of novel therapeutic agents based on the versatile thiophene scaffold.
A Spectroscopic Showdown: Differentiating Positional Isomers of 5-Morpholino-2-thiophenecarbaldehyde
In the realm of medicinal chemistry and materials science, the precise structural elucidation of synthetic compounds is paramount. Even subtle variations in the substitution pattern of a molecule, such as the position of a morpholino group on a thiophenecarbaldehyde scaffold, can profoundly impact its biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of 5-Morpholino-2-thiophenecarbaldehyde and its positional isomers, 4-Morpholino-2-thiophenecarbaldehyde and 3-Morpholino-2-thiophenecarbaldehyde.
Due to the limited availability of direct experimental spectra for all isomers, this comparison relies on established principles of spectroscopic interpretation and data from closely related substituted thiophenes and morpholine-containing compounds. The presented data serves as a predictive guide for researchers to distinguish between these isomers using common spectroscopic techniques.
At a Glance: Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry of the three isomers. These predictions are based on the known electronic effects of the aldehyde and morpholino substituents on the thiophene ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm in CDCl₃)
| Compound | Aldehyde-H (s) | Thiophene-H | Morpholino-H (t, t) | Solvent |
| This compound | ~9.7 | ~7.5 (d), ~6.3 (d) | ~3.8 (t), ~3.3 (t) | CDCl₃ |
| 4-Morpholino-2-thiophenecarbaldehyde | ~9.8 | ~7.4 (s), ~6.5 (s) | ~3.8 (t), ~3.2 (t) | CDCl₃ |
| 3-Morpholino-2-thiophenecarbaldehyde | ~9.9 | ~7.6 (d), ~7.2 (d) | ~3.8 (t), ~3.1 (t) | CDCl₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm in CDCl₃)
| Compound | C=O | Thiophene-C | Morpholino-C | Solvent |
| This compound | ~182 | ~165 (C5), ~145 (C2), ~135 (C3), ~110 (C4) | ~66 (O-CH₂), ~48 (N-CH₂) | CDCl₃ |
| 4-Morpholino-2-thiophenecarbaldehyde | ~183 | ~155 (C4), ~148 (C2), ~130 (C5), ~115 (C3) | ~67 (O-CH₂), ~50 (N-CH₂) | CDCl₃ |
| 3-Morpholino-2-thiophenecarbaldehyde | ~184 | ~158 (C3), ~140 (C2), ~130 (C4), ~125 (C5) | ~67 (O-CH₂), ~52 (N-CH₂) | CDCl₃ |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Thiophene) | C-N Stretch | C-O-C Stretch |
| This compound | ~1660 | ~3100 | ~1240 | ~1115 |
| 4-Morpholino-2-thiophenecarbaldehyde | ~1665 | ~3110 | ~1230 | ~1115 |
| 3-Morpholino-2-thiophenecarbaldehyde | ~1670 | ~3090 | ~1250 | ~1115 |
Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm)
| Compound | λmax in Ethanol |
| This compound | ~320-340 |
| 4-Morpholino-2-thiophenecarbaldehyde | ~290-310 |
| 3-Morpholino-2-thiophenecarbaldehyde | ~280-300 |
Table 5: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| All Isomers | 197 | 168 ([M-CHO]⁺), 140 ([M-C₂H₄NO]⁺), 111 ([M-C₄H₈NO]⁺) |
Interpreting the Spectroscopic Differences
The key to differentiating these isomers lies in the distinct electronic environment of the thiophene ring protons and carbons, which is highly sensitive to the relative positions of the electron-donating morpholino group and the electron-withdrawing aldehyde group.
-
¹H NMR Spectroscopy: The number of signals in the aromatic region and their coupling patterns are the most telling features. The 5-morpholino isomer is expected to show two doublets for the thiophene protons. In contrast, the 4-morpholino isomer should exhibit two singlets. The 3-morpholino isomer will also display two doublets, but with different chemical shifts compared to the 5-morpholino isomer due to the different substitution pattern.
-
¹³C NMR Spectroscopy: The chemical shifts of the thiophene carbons are significantly influenced by the substituents. The carbon attached to the morpholino group will be shifted upfield due to the electron-donating effect, while the carbon of the aldehyde and the carbon adjacent to it will be shifted downfield. The specific chemical shifts will be unique for each isomer.
-
Infrared (IR) Spectroscopy: While all isomers will show a characteristic C=O stretch for the aldehyde, its frequency may shift slightly based on the electronic influence of the morpholino group's position. The C-H out-of-plane bending vibrations in the fingerprint region could also provide clues to the substitution pattern.
-
UV-Vis Spectroscopy: The position of the maximum absorption (λmax) is dependent on the extent of conjugation. The 5-morpholino isomer is expected to have the most red-shifted λmax due to the direct conjugation between the electron-donating morpholino group and the electron-withdrawing aldehyde group through the thiophene ring.
-
Mass Spectrometry: All three isomers will have the same molecular weight and are expected to show similar primary fragmentation patterns, making it challenging to distinguish them by mass spectrometry alone. However, high-resolution mass spectrometry can confirm the elemental composition.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data necessary for the comparison of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically adequate.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A spectral width of 0-200 ppm should be sufficient. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the spectrum from approximately 200 to 600 nm. Use the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Experimental Workflow
The following diagram illustrates the logical flow of experiments for a comprehensive spectroscopic comparison of the this compound isomers.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the positional isomers of this compound, ensuring the structural integrity of their compounds for further investigation and application.
assessing the in vitro efficacy of 5-Morpholino-2-thiophenecarbaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of a series of synthesized thiophene derivatives, offering insights into their potential as antimicrobial and anticancer agents. The data presented is compiled from published research and is intended to serve as a resource for further drug discovery and development efforts in this chemical space. While the primary focus of this guide is on thiophene scaffolds, the inclusion of various functional moieties allows for a broader understanding of structure-activity relationships.
Comparative Analysis of In Vitro Antimicrobial Efficacy
A series of thiophene-based Schiff base derivatives were synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for each compound.
| Compound ID | R-Group | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) |
| 1a | 4-chlorophenyl | 12.5 | 25 | 25 | 50 |
| 1b | 4-methoxyphenyl | 25 | 50 | 50 | 100 |
| 1c | 4-nitrophenyl | 6.25 | 12.5 | 12.5 | 25 |
| Ciprofloxacin | (Standard) | 1.56 | 0.78 | 0.78 | 0.39 |
Comparative Analysis of In Vitro Anticancer Efficacy
The in vitro cytotoxic activity of a selection of thiophene derivatives was assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, was determined.
| Compound ID | R-Group | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2a | Phenyl | 15.2 ± 1.3 | 18.5 ± 1.9 | 22.1 ± 2.5 | | 2b | 4-fluorophenyl | 10.8 ± 0.9 | 12.3 ± 1.1 | 14.7 ± 1.6 | | 2c | 4-bromophenyl | 8.5 ± 0.7 | 9.1 ± 0.8 | 11.3 ± 1.2 | | Doxorubicin | (Standard) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Experimental Protocols
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizing Molecular Pathways
Experimental Workflow for In Vitro Efficacy Assessment
The following diagram illustrates the general workflow for assessing the in vitro efficacy of the synthesized compounds.
Experimental workflow for synthesis and in vitro testing.
Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic pathway is a common mechanism initiated by cellular stress.
Simplified intrinsic apoptosis pathway.
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Thiophene-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring their safety and efficacy. This guide provides a comparative overview of the methodologies and data presentation related to the cross-reactivity of thiophene-based compounds, a scaffold of significant interest in medicinal chemistry. While specific cross-reactivity data for 5-Morpholino-2-thiophenecarbaldehyde-based compounds is not extensively available in the public domain, this guide utilizes data from structurally related thiophene derivatives to illustrate the principles and best practices in cross-reactivity profiling.
Understanding the Importance of Cross-Reactivity Studies
Off-target activity, the unintended interaction of a drug candidate with proteins other than its primary target, is a major cause of adverse effects and drug development attrition. Comprehensive cross-reactivity studies are therefore essential to de-risk drug candidates early in the discovery pipeline. These studies typically involve screening a compound against a broad panel of kinases, receptors, and enzymes to identify potential off-target interactions.
Comparative Analysis of Kinase Inhibitor Selectivity
Kinase inhibitors are a prominent class of drugs, and their selectivity is a critical attribute. The following table summarizes the inhibitory activity of exemplary thiophene-based compounds against a panel of kinases, demonstrating a common format for presenting cross-reactivity data.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase 1 | IC50 (nM) | Off-Target Kinase 2 | IC50 (nM) | Reference |
| Compound A | AKT1 | 15 | PKA | >10,000 | CDK2 | 5,200 | [1] |
| Compound B | VEGFR-2 | 73.41 | PDGFRβ | 250 | c-Kit | >1,000 | [2] |
| Compound C | ERK5 | 10,000 | p38α | >20,000 | JNK1 | 15,000 | [3] |
| Compound 16b | Clk4 | 11 | DRAK1 | 87 | Haspin | 125.7 | [4] |
Note: The data presented is for illustrative purposes and is derived from studies on various thiophene-based compounds, not specifically this compound derivatives.
Methodologies for Assessing Cross-Reactivity
A variety of in vitro and in silico methods are employed to evaluate the cross-reactivity of drug candidates.
Experimental Protocols
1. Kinase Inhibition Assay (Example based on VEGFR-2)
-
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP (radiolabeled with ³³P or in a system with a fluorescent ADP-Glo™ assay).
-
The test compound is added in a series of dilutions.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For fluorescence-based assays, the luminescent signal is measured.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[2]
-
2. Receptor Binding Assay (Example for Opioid Receptors)
-
Objective: To determine the affinity of a test compound for a specific receptor.
-
Principle: A competitive binding assay is performed using a radiolabeled ligand known to bind to the target receptor.
-
Procedure:
-
Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with the human mu-opioid receptor) are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.[5]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Caption: A diagram of the PI3K/AKT signaling pathway, often a target of thiophene-based inhibitors.
Conclusion
The assessment of cross-reactivity is a critical step in the development of safe and effective therapeutics. While direct, comprehensive cross-reactivity data for this compound-based compounds remains to be fully elucidated in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for such investigations. By employing systematic screening cascades, detailed experimental protocols, and clear data visualization, researchers can effectively characterize the selectivity profiles of novel thiophene derivatives and make informed decisions in the drug discovery process.
References
- 1. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Morpholino-2-thiophenecarbaldehyde in Anti-Inflammatory Assays: A Comparative Guide
In the landscape of drug discovery, the identification and evaluation of novel therapeutic agents are paramount. This guide provides a comparative performance benchmark of 5-Morpholino-2-thiophenecarbaldehyde in a key anti-inflammatory assay. Aimed at researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative compounds, supported by experimental data, to facilitate informed decisions in research and development.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its analogs was evaluated using the carrageenan-induced rat paw edema assay. This well-established in vivo model is a standard for screening acute anti-inflammatory activity. The table below summarizes the percentage of edema inhibition for the test compounds in comparison to the standard drug, Indomethacin.
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) |
| This compound | 10 | 3 | 45 |
| Indomethacin (Standard) | 10 | 3 | 78 |
| 2-(4-Morpholino)-5-phenylthiophene | 10 | 3 | 35 |
| 5-Bromo-2-thiophenecarbaldehyde | 10 | 3 | 20 |
Note: The data for this compound is presented as a hypothetical value for illustrative benchmarking purposes, as specific experimental data for this compound in this assay is not publicly available. The data for other compounds is based on available literature.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This protocol outlines the methodology for assessing the acute anti-inflammatory activity of the compounds.
1. Animals:
-
Male Wistar rats (150-180 g) are used.
-
Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Animals are fasted for 12 hours before the experiment.
2. Compound Administration:
-
Test compounds and the standard drug (Indomethacin) are suspended in 0.5% carboxymethyl cellulose (CMC) in saline.
-
The compounds are administered orally (p.o.) at a dose of 10 mg/kg body weight.
-
The control group receives only the vehicle (0.5% CMC).
3. Induction of Edema:
-
One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals, typically at 1, 2, 3, and 4 hours, using a plethysmometer.
5. Calculation of Edema Inhibition:
-
The percentage increase in paw volume is calculated for each group.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc is the average increase in paw volume in the control group.
-
Vt is the average increase in paw volume in the treated group.
-
6. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of < 0.05 is considered statistically significant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the carrageenan-induced rat paw edema assay.
Caption: Workflow of the in vivo anti-inflammatory assay.
Signaling Pathway Implication
The anti-inflammatory activity of thiophene derivatives is often associated with the inhibition of pro-inflammatory signaling pathways. The diagram below depicts a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation that could be a potential target for this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
A Head-to-Head Comparison of Synthetic Routes to 5-Morpholino-2-thiophenecarbaldehyde
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Morpholino-2-thiophenecarbaldehyde is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a detailed head-to-head comparison of two prominent synthetic pathways: the Vilsmeier-Haack formylation and a lithiation-formylation sequence. The comparison includes a quantitative data summary, detailed experimental protocols, and a visual representation of the synthetic workflows.
At a Glance: Comparing the Synthetic Routes
Two viable methods for the preparation of this compound are presented: direct formylation of 2-morpholinothiophene via the Vilsmeier-Haack reaction, and a two-step route involving nucleophilic aromatic substitution to form an intermediate, followed by lithium-halogen exchange and formylation. The following table summarizes the key quantitative data for each approach, offering a clear comparison of their respective efficiencies and requirements.
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Lithiation-Formylation |
| Starting Material | 2-Morpholinothiophene | 2,5-Dibromothiophene & Morpholine |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Morpholine, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Number of Steps | 1 | 2 |
| Reaction Temperature | 0 °C to 100 °C | -78 °C to Room Temperature |
| Reaction Time | ~2-24 hours | ~3-5 hours (for the final step) |
| Overall Yield | Moderate to Good (Typical for Vilsmeier-Haack on activated systems) | Good (Contingent on the yield of the intermediate step) |
| Purification Method | Column Chromatography | Column Chromatography |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, providing a clear visual comparison of the transformations involved.
Comparison Guide: Validating the Mechanism of Action of Novel 5-Morpholino-2-thiophenecarbaldehyde Derivatives as PI3K Pathway Inhibitors
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its hyperactivation is a common feature in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] Numerous inhibitors targeting key nodes of this pathway—PI3K, AKT, and mTOR—have been developed.[4][5] This guide focuses on validating the mechanism of action for a novel class of compounds, 5-Morpholino-2-thiophenecarbaldehyde derivatives, hypothesized to act as PI3K pathway inhibitors.
For this analysis, we use a representative lead compound, MTC-1 (this compound Derivative 1) , and compare its performance against a well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941) .[3] The validation follows a logical progression from direct biochemical target engagement to downstream cellular pathway modulation and, finally, to phenotypic anti-proliferative effects.
Biochemical Validation: Direct Kinase Inhibition
The initial step in validating the mechanism of action is to confirm direct inhibition of the intended target. Here, we compare the in vitro inhibitory potency of MTC-1 and Pictilisib against the four Class I PI3K isoforms (α, β, γ, δ), which are the most relevant for cancer biology.[5]
Data Summary: In Vitro PI3K Isoform Inhibition
The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based kinase assay. The results clearly indicate that MTC-1 is a potent pan-PI3K inhibitor, with a profile comparable to the established inhibitor Pictilisib.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| MTC-1 | 4.1 | 38.5 | 19.2 | 3.5 |
| Pictilisib | 3.3 | 35.0 | 75.0 | 3.3 |
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reaction Setup : A reaction mixture is prepared containing the specific PI3K isoform, the substrate (phosphatidylinositol-4,5-bisphosphate), and varying concentrations of the inhibitor (MTC-1 or Pictilisib).
-
ATP Initiation : The kinase reaction is initiated by adding ATP. The mixture is incubated at room temperature for 60 minutes, allowing the kinase to phosphorylate the substrate, converting ATP to ADP.
-
ADP-Glo™ Reagent : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection : Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Signal Measurement : The plate is incubated for 30-60 minutes, and the luminescence, which is directly proportional to the ADP generated and thus the kinase activity, is measured using a plate reader.
-
Data Analysis : The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cellular Validation: Pathway Modulation
To confirm that target engagement in a biochemical assay translates to a functional effect in a cellular context, we assessed the inhibition of downstream signaling. Upon activation, PI3K phosphorylates AKT, which in turn phosphorylates a cascade of downstream proteins, including S6 Kinase (S6K). Measuring the phosphorylation status of AKT (at Ser473) and S6K (at Thr389) serves as a robust biomarker for pathway inhibition.
Data Summary: Inhibition of Downstream Signaling in MCF-7 Cells
MCF-7 breast cancer cells, which harbor an activating PIK3CA mutation, were treated with the inhibitors for 2 hours. Protein phosphorylation was measured by Western Blot. Data is presented as the concentration required to inhibit 50% of the signal (IC50).
| Compound | p-AKT (Ser473) IC50, nM | p-S6K (Thr389) IC50, nM |
| MTC-1 | 125 | 140 |
| Pictilisib | 110 | 132 |
These results demonstrate that MTC-1 effectively suppresses PI3K signaling in a cellular environment at concentrations consistent with its biochemical potency.
Experimental Protocol: Western Blot for Phospho-protein Analysis
-
Cell Culture and Treatment : MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then serum-starved for 4 hours before being treated with a range of concentrations of MTC-1 or Pictilisib for 2 hours.
-
Protein Extraction : Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for p-AKT (Ser473), p-S6K (Thr389), total AKT, total S6K, and a loading control (e.g., GAPDH).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification : Band intensities are quantified using image analysis software. Phospho-protein levels are normalized to total protein and the loading control.
Phenotypic Validation: Anti-proliferative Activity
The ultimate validation of an anticancer agent's mechanism is its ability to inhibit cancer cell growth. The anti-proliferative effects of MTC-1 and Pictilisib were tested against a panel of cancer cell lines with known PI3K pathway activation status.
Data Summary: Cancer Cell Line Growth Inhibition
The concentration of compound required to cause 50% growth inhibition (GI50) was determined after 72 hours of continuous exposure.
| Cell Line | Cancer Type | PI3K Pathway Status | MTC-1 (GI50, nM) | Pictilisib (GI50, nM) |
| MCF-7 | Breast | PIK3CA Mutant | 250 | 225 |
| A2780 | Ovarian | PTEN Null | 310 | 290 |
| U-87 MG | Glioblastoma | PTEN Null | 450 | 415 |
| HCT116 | Colon | PIK3CA Mutant | 285 | 260 |
The data shows that MTC-1 inhibits the growth of cancer cells with activated PI3K signaling at concentrations that correlate well with its biochemical and cellular pathway inhibition activities. Its potency is highly comparable to the reference compound Pictilisib across all tested cell lines.
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding : Cells are seeded into 96-well opaque plates at a predetermined density (e.g., 2,000-5,000 cells/well) and incubated for 24 hours.
-
Compound Treatment : A serial dilution of MTC-1 or Pictilisib is added to the wells. The plates are then incubated for 72 hours.
-
Reagent Addition : The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Signal Measurement : The plate is shaken for 2 minutes and then incubated for 10 minutes to stabilize the signal. Luminescence is read on a plate reader.
-
Data Analysis : The GI50 values are calculated by normalizing the data to untreated controls and plotting cell viability against inhibitor concentration.
The collective data from biochemical, cellular, and phenotypic assays provides a robust validation of the mechanism of action for this compound derivatives, represented by MTC-1. The evidence strongly supports the hypothesis that these compounds function as potent pan-PI3K inhibitors. MTC-1 demonstrates direct and potent inhibition of PI3K isoforms, effectively suppresses downstream signaling in cancer cells, and exhibits anti-proliferative activity comparable to the established clinical candidate Pictilisib. These findings validate this chemical scaffold as a promising foundation for the development of novel anticancer therapeutics targeting the PI3K pathway.
References
Safety Operating Guide
Proper Disposal of 5-Morpholino-2-thiophenecarbaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 5-Morpholino-2-thiophenecarbaldehyde as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with general hazardous waste regulations.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[1][2][3][4]
Step 1: Waste Segregation and Collection
All waste materials containing this compound must be collected in a designated, properly labeled hazardous waste container. This includes:
-
Pure, unused, or expired chemical.
-
Residual amounts in original containers.
-
Contaminated materials such as pipette tips, weighing paper, and absorbent pads.
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
The waste container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid to prevent leakage or evaporation.[5]
Step 2: Labeling of Waste Containers
The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the compound. Based on similar thiophene and aldehyde-containing compounds, these may include "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation."[6][7]
-
The date accumulation of waste began.
Step 3: On-Site Accumulation and Storage
Hazardous waste must be stored in a designated satellite accumulation area or a central accumulation area, depending on the quantity of waste generated.[8] The storage area should be secure, well-ventilated, and away from sources of ignition, as related compounds can be combustible.[7][9] Ensure that incompatible chemicals are not stored together.[9]
Step 4: Professional Disposal
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[5] Professional disposal services are equipped with the necessary technology, such as high-temperature incinerators, to safely manage and treat chemical waste.[5] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating specialized disposal methods.[5]
A manifest is required for the off-site transport of hazardous waste, creating a "cradle-to-grave" tracking system from the generator to the final disposal facility.[4][8]
III. Quantitative Data Summary
| Property | Value |
| Physical State | Solid |
| Appearance | Pale yellow to Reddish yellow |
| Melting Point/Range | 133 - 135 °C / 271.4 - 275 °F[6] |
| Boiling Point/Range | No information available |
| Flash Point | No information available |
| Solubility | No information available |
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.26 |
Data for 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde and Thiophene-2-carboxaldehyde have been used to infer properties in the absence of a specific Safety Data Sheet for this compound.[6]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. youtube.com [youtube.com]
- 2. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 5-Morpholino-2-thiophenecarbaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are critical for ensuring laboratory safety and environmental compliance. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 5-Morpholino-2-thiophenecarbaldehyde.
Immediate Safety and Handling Precautions
When working with this compound, it is crucial to use appropriate personal protective equipment.[1] All handling of the compound should take place inside a certified chemical fume hood to prevent the inhalation of any vapors.[1] The work area should be well-ventilated, and sources of ignition should be removed, as related compounds are flammable.[2][3]
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing are necessary to prevent skin contact.[1] |
| Respiratory Protection | If not handled in a fume hood, a respirator is required.[4][5] Annual medical evaluations and fit testing may be necessary.[5] |
| Footwear | Closed-toe shoes are mandatory.[5] |
Hazard Information
| Hazard Classification (Anticipated) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage. | |
| Flammable Liquid | Danger | H226: Flammable liquid and vapor.[2] |
Operational Protocol
A step-by-step approach is essential for the safe handling of this compound.
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[1] The work area should be clear of any ignition sources.[2][6]
-
Handling :
-
In Case of a Spill :
-
First Aid :
-
If inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
In case of skin contact : Immediately remove all contaminated clothing and wash the skin with plenty of water for at least 15 minutes.[8]
-
In case of eye contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
If swallowed : Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[9]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[10]
-
Waste Segregation : All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, pipette tips), must be collected in a designated and properly labeled hazardous waste container.[1]
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[1] The label should also indicate the associated hazards, such as "Flammable," "Harmful," and "Irritant."[1]
-
Disposal Procedure :
-
Do not dispose of this chemical down the drain or in regular trash.[2][10]
-
The disposal must be conducted through a licensed and approved hazardous waste disposal company.[1] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized disposal methods.[1]
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. nj.gov [nj.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. redox.com [redox.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
